(5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMDEYDNLWCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733680 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867381-22-4 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chlorobenzo[b]thiophen-2-yl)boronic Acid: A Comprehensive Technical Guide for Advanced Organic Synthesis
Abstract
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique structural motif, combining the versatile benzo[b]thiophene core with the reactive boronic acid functionality, enables the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this reagent. We delve into the mechanistic underpinnings of its primary synthetic routes and offer detailed, field-proven protocols. Furthermore, this document elucidates the compound's stability profile and its instrumental role in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a comprehensive resource to leverage its full synthetic potential.
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and advanced organic materials.[1][2] Its rigid, planar structure and electron-rich nature facilitate critical interactions with biological targets such as enzymes and receptors, often enhancing the pharmacokinetic properties of parent molecules.[2] The incorporation of a boronic acid group at the 2-position of the 5-chlorobenzo[b]thiophene core creates a highly versatile intermediate, primed for carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] This reaction's mild conditions and broad functional group tolerance make this compound an invaluable tool for medicinal chemists and material scientists aiming to synthesize novel derivatives with tailored properties.[5][6]
Synthesis of this compound
The synthesis of arylboronic acids can be achieved through several established methods, each with its own set of advantages and limitations.[7] For this compound, the most prevalent and industrially scalable approaches involve the borylation of a pre-functionalized 5-chlorobenzo[b]thiophene derivative.
Primary Synthetic Pathway: Lithiation followed by Borylation
The most direct and widely employed route involves a halogen-lithium exchange or direct deprotonation at the 2-position of 5-chlorobenzo[b]thiophene, followed by electrophilic trapping with a trialkyl borate ester. This method offers high regioselectivity due to the acidity of the C2-proton of the thiophene ring.
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocol:
Materials:
-
5-Chlorobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate (B(O-iPr)3)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-chlorobenzo[b]thiophene dissolved in anhydrous THF.
-
Lithiating: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to afford this compound as a solid.
Alternative Route: Miyaura Borylation
An alternative, palladium-catalyzed approach is the Miyaura borylation reaction.[8] This method is particularly useful when the starting material is a 2-halo-5-chlorobenzo[b]thiophene. It involves the cross-coupling of the halide with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).
Caption: Miyaura borylation route for synthesis.
Causality Behind Experimental Choices: The choice between these synthetic routes often depends on the availability and cost of the starting materials. The lithiation-borylation route is often more direct if 5-chlorobenzo[b]thiophene is readily available. The Miyaura borylation is advantageous for its milder conditions and broader functional group tolerance, though it requires a pre-halogenated starting material and a palladium catalyst.[7]
Physicochemical Properties and Stability
A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 867381-22-4 | [9] |
| Molecular Formula | C8H6BClO2S | [9] |
| Molecular Weight | 212.45 g/mol | [9] |
| Appearance | White to off-white solid | - |
| Purity | ≥98% (typical) | [9] |
| Melting Point | Varies; refer to supplier data | [10][11] |
Stability and Handling Considerations
Arylboronic acids are known to be susceptible to decomposition under certain conditions.[12][13] The primary degradation pathway is protodeboronation, the cleavage of the C-B bond, which is often accelerated in aqueous basic or acidic conditions.[14][15]
Key Stability Factors:
-
pH: The stability of boronic acids is highly pH-dependent. At physiological or neutral pH, they exist predominantly in the neutral, trigonal planar form. In basic media, they convert to the more reactive anionic, tetrahedral boronate species.[7][15] This equilibrium is crucial for their reactivity in Suzuki-Miyaura coupling but can also lead to faster decomposition.[15]
-
Oxidation: Boronic acids can undergo oxidation, particularly in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.
-
Trimerization: Boronic acids can reversibly form cyclic anhydride trimers, known as boroxines, upon dehydration. This can affect their solubility and reactivity.
Recommended Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture and oxygen exposure.
-
Avoid prolonged exposure to high temperatures and strong acidic or basic conditions.
-
For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be easily hydrolyzed back to the free acid when needed.[8][12]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the synthesis of a vast array of biaryl and heteroaryl compounds, which are key structures in many pharmaceuticals and functional materials.[3][16]
General Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol for a Typical Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., a mixture of toluene and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: The solvent system is added, followed by the palladium catalyst.
-
Reaction: The mixture is heated (typically between 80-110 °C) and stirred until reaction completion, which is monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Trustworthiness of the Protocol: This generalized protocol is a self-validating system. The progress of the reaction can be rigorously monitored, and the identity and purity of the final product can be confirmed by standard analytical techniques (NMR, MS, HPLC). The success of the Suzuki-Miyaura reaction is well-documented across a vast body of chemical literature, providing a high degree of confidence in its reliability.[5][17]
Conclusion
This compound stands as a testament to the enabling power of modern synthetic reagents. Its robust synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient gateway to a wide range of complex molecules. For researchers and professionals in drug development and materials science, a comprehensive understanding of this building block's properties, stability, and synthetic applications is essential for innovation. This guide has provided the foundational knowledge and practical protocols necessary to effectively utilize this valuable compound in the pursuit of novel chemical entities with significant scientific and commercial potential.
References
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Presentation. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1339–1352. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
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This compound. (n.d.). Appretech Scientific Limited. [Link]
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Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. (2023). ResearchGate. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2022). Taylor & Francis Online. [Link]
-
Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271. [Link]
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Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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5-Methylbenzo[b]thiophene-2-boronic acid. (n.d.). PubChem. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). University of Windsor. [Link]
-
Neto, B. A. D., & da Silva, A. C. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Synthesis of benzothiophenes. (n.d.). Organic Chemistry Portal. [Link]
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Kallur, H. J., et al. (2020). Synthesis, Characterization and Evaluation of Some Novel Benzothiophene Derivatives for their Anthelmintic Activity. World Journal of Pharmaceutical Research, 9(5), 1838-1849. [Link]
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Understanding Methyl Thioglycolate (CAS 2365-48-2): Properties and Synthesis Insights. (n.d.). LinkedIn. [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2003). Royal Society of Chemistry. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). MDPI. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). National Institutes of Health. [Link]
-
Methyl thioglycolate. (n.d.). CAS Common Chemistry. [Link]
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physicochemical characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid
Executive Summary
This compound is a specialized organoboron compound that stands at the intersection of heterocyclic chemistry and materials science. As a derivative of benzo[b]thiophene, a privileged scaffold in medicinal chemistry, and featuring a versatile boronic acid moiety, this molecule serves as a critical building block in modern organic synthesis and drug discovery.[1] Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[2][3] Furthermore, the unique electronic properties of the boronic acid group, which acts as a Lewis acid, allow it to function as a covalent inhibitor of key enzymes, making it a valuable pharmacophore in the development of novel therapeutics, such as broad-spectrum β-lactamase inhibitors.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, characterization protocols, stability considerations, and synthetic applications, offering field-proven insights for researchers and drug development professionals.
The Strategic Importance of the Benzo[b]thiophene Boronic Acid Scaffold
The benzo[b]thiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.[1][6] The introduction of a boronic acid group at the 2-position transforms this scaffold into a powerful synthetic intermediate. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[3] The presence of a chlorine atom at the 5-position further modulates the electronic properties of the entire molecule, influencing its reactivity, acidity, and potential biological interactions. This strategic combination of a privileged heterocyclic core, a reactive boronic acid handle, and an electron-withdrawing substituent makes this compound a high-value reagent for accessing novel chemical space.
Core Physicochemical Characteristics
A precise understanding of the fundamental properties of this compound is paramount for its effective handling, storage, and application in experimental workflows. The key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 867381-22-4 | [7] |
| Molecular Formula | C₈H₆BClO₂S | [7] |
| Molecular Weight | 212.45 g/mol | [7] |
| Melting Point (°C) | Not explicitly reported; for comparison, the parent compound Benzo[b]thien-2-ylboronic acid melts at 256-260 °C. The melting point should be experimentally determined. | [8] |
| Acidity (pKa) | The pKa of a typical boronic acid is ~9.[9] For the parent Benzo[b]thien-2-ylboronic acid, a predicted pKa is ~6.99, indicating increased acidity due to the aromatic system.[10] The electron-withdrawing 5-chloro substituent is expected to further lower the pKa, enhancing its Lewis acidity. | |
| Appearance | Typically an off-white to beige powder, similar to other arylboronic acids.[11] |
Spectroscopic and Structural Characterization
unambiguous identification of this compound relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzo[b]thiophene ring system will exhibit characteristic coupling patterns (doublets, doublets of doublets) that confirm the substitution pattern. A broad singlet, which may be exchangeable with D₂O, is characteristic of the two hydroxyl protons of the boronic acid group.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The carbon atom directly bonded to the boron (C2) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A single resonance, typically in the range of δ 18-30 ppm, is indicative of a trigonal planar boronic acid.[12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should provide a mass measurement that corresponds precisely to the molecular formula C₈H₆BClO₂S, taking into account the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions. In the context of drug design, crystallographic studies of benzo[b]thiophen-2-ylboronic acids bound to target enzymes, such as β-lactamases, have been instrumental.[4] These studies show that the boron atom transitions from a trigonal planar geometry to a tetrahedral state upon covalently binding to a catalytic serine residue in the enzyme's active site.[4] This interaction is foundational to its mechanism of inhibition.
Caption: Boronic acid binding to a catalytic serine residue.
Solubility and Stability Profile
Practical handling requires knowledge of solubility and stability.
Solubility in Common Solvents
Based on general studies of arylboronic acids, this compound is expected to exhibit the following solubility trends:
-
High Solubility: Ethers (e.g., THF, Diethyl ether), Ketones (e.g., Acetone).[13][14]
-
Moderate Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform).[13]
-
Low to Insoluble: Apolar hydrocarbons (e.g., Hexane, Toluene), Water (though solubility can be increased at higher pH).[13][14]
The choice of solvent is critical for reactions like the Suzuki coupling, where a solvent system that can dissolve both the boronic acid and the inorganic base is required.
Thermal and Oxidative Stability
Boronic acids are generally stable solids but are susceptible to certain degradation pathways:
-
Thermal Decomposition: Upon heating, boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[15] This process is reversible upon addition of water.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in aqueous solutions, which can cleave the carbon-boron bond.[16][17] This is a critical consideration during preformulation and long-term storage of drug candidates.
-
Protodeboronation: The C-B bond can be cleaved by protons, especially under harsh acidic conditions or upon prolonged storage, which can lead to the formation of boric acid and the parent heterocycle.[12] For optimal stability, the compound should be stored in a cool, dry, and inert atmosphere.
Reactivity and Synthetic Utility
The utility of this compound is most evident in its application as a key synthetic partner and pharmacophore.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the cornerstone application, enabling the formation of a C-C bond between the benzo[b]thiophene core and various aryl or heteroaryl halides.[1][2] The reaction is highly valued for its functional group tolerance and reliability.
Caption: A simplified catalytic cycle for the Suzuki coupling.
Role in Medicinal Chemistry
Boron-containing compounds have gained significant traction in medicinal chemistry, highlighted by FDA-approved drugs like Bortezomib and Vaborbactam.[3][5] this compound and its analogs are of high interest as enzyme inhibitors.[4] The boronic acid moiety acts as a bioisostere of a carboxylic acid and can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.[3][4] This has been effectively demonstrated in the development of non-cyclic boronic acids as broad-spectrum inhibitors of both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), addressing a critical challenge in antibiotic resistance.[4]
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for experimental work.
Caption: A logical workflow for initial sample analysis.
Protocol: Characterization by ¹H NMR Spectroscopy
Causality: This protocol confirms the chemical identity and structural integrity of the compound before its use in a reaction.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it readily dissolves the compound and does not exchange with the B(OH)₂ protons as rapidly as D₂O.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and integrate the signals. Verify that the chemical shifts, coupling constants, and integration values match the expected structure. The B(OH)₂ protons should integrate to 2H and appear as a broad singlet.
Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide
Causality: This protocol provides a validated method for C-C bond formation, a primary application of this reagent. The choice of catalyst, base, and solvent is critical for efficient catalytic turnover.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 1-5 mol%) under an inert atmosphere (Nitrogen or Argon).[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like THF/Water or Dioxane/Water (e.g., in a 4:1 ratio), to the vial.[2] The presence of water is often crucial for activating the boronic acid and facilitating the catalytic cycle.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a sophisticated and highly valuable chemical entity. Its well-defined physicochemical characteristics, combined with its predictable reactivity in cornerstone synthetic transformations like the Suzuki-Miyaura coupling, make it an indispensable tool for organic chemists. Moreover, its demonstrated potential as a covalent enzyme inhibitor underscores its significance for medicinal chemists and drug development professionals. A thorough understanding of its properties, stability, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.
References
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An In-depth Technical Guide to 5-Chlorobenzo[b]thiophen-2-ylboronic Acid (CAS Number: 867381-22-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chlorobenzo[b]thiophen-2-ylboronic acid is a specialized chemical compound with significant potential in the field of medicinal chemistry and organic synthesis. As a derivative of both benzothiophene and boronic acid, it serves as a critical building block in the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its emerging role as a potential inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a high-value target in cancer immunotherapy. This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the strategic application of this compound in contemporary research.
Introduction: The Convergence of Benzothiophene and Boronic Acid Chemistry
The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2][3][4] The fusion of a benzene ring with a thiophene ring imparts a unique electronic and structural profile that is conducive to interactions with various biological targets.
Complementing this is the boronic acid functional group, a versatile handle in organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many leading pharmaceuticals. Boronic acid derivatives themselves have demonstrated therapeutic potential, with drugs like Bortezomib (Velcade®) showcasing their efficacy in oncology.[6][7]
The compound 5-Chlorobenzo[b]thiophen-2-ylboronic acid (CAS: 867381-22-4) synergistically combines these two valuable chemical entities. The chlorinated benzothiophene core provides a platform for diverse biological interactions, while the boronic acid moiety enables its facile incorporation into a multitude of molecular frameworks.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of 5-Chlorobenzo[b]thiophen-2-ylboronic acid is paramount for its effective handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 867381-22-4 | N/A |
| Molecular Formula | C₈H₆BClO₂S | N/A |
| Molecular Weight | 212.46 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol. Limited solubility in water. | N/A |
| Melting Point | Data not available. For the related compound Benzo[b]thien-2-ylboronic acid, the melting point is 256-260 °C.[8] | N/A |
Structural Elucidation:
The chemical structure of 5-Chlorobenzo[b]thiophen-2-ylboronic acid is characterized by a benzothiophene ring system chlorinated at the 5-position, with a boronic acid group attached to the 2-position of the thiophene ring.
SMILES: Oc1cc2ccc(Cl)cc2s1
InChI: InChI=1S/C8H6BClO2S/c9-5-1-2-7-6(3-5)4-8(12-7)10(11)12/h1-4,11-12H
Synthesis and Handling
Synthetic Strategy
The synthesis of 5-Chlorobenzo[b]thiophen-2-ylboronic acid can be approached through a multi-step sequence, likely commencing with a commercially available chlorinated benzothiophene precursor. A plausible synthetic route involves the formylation of 5-chlorobenzo[b]thiophene to yield 5-chlorobenzo[b]thiophene-2-carbaldehyde, followed by conversion of the aldehyde to the corresponding boronic acid.
A general procedure for the formylation of a benzothiophene core involves reaction with a formylating agent such as N-methylformanilide in the presence of a strong base like n-butyllithium.[10] The resulting aldehyde can then be converted to the boronic acid, although a specific protocol for this transformation on this substrate is not detailed in the available literature.
Safety and Handling
As with all boronic acid derivatives, appropriate safety precautions should be observed when handling 5-Chlorobenzo[b]thiophen-2-ylboronic acid. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Key Applications in Drug Discovery and Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of 5-Chlorobenzo[b]thiophen-2-ylboronic acid is as a coupling partner in Suzuki-Miyaura reactions.[5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the benzothiophene core and a variety of aryl or heteroaryl halides or triflates. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with 5-Chlorobenzo[b]thiophen-2-ylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-Chlorobenzo[b]thiophen-2-ylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene/water, DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), 5-Chlorobenzo[b]thiophen-2-ylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential as an ENPP1 Inhibitor in Cancer Immunotherapy
A particularly exciting and emerging application for compounds containing the 5-Chlorobenzo[b]thiophen-2-ylboronic acid scaffold is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
The Role of ENPP1 in Cancer:
ENPP1 is a transmembrane enzyme that plays a crucial role in suppressing the innate immune system's response to cancer.[11][12] It functions by hydrolyzing cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[13] Activation of the STING pathway in immune cells within the tumor microenvironment leads to the production of interferons and other pro-inflammatory cytokines, which are essential for an effective anti-tumor immune response. Many tumors overexpress ENPP1, effectively creating an immunosuppressive shield that allows them to evade immune destruction.[11]
Mechanism of Inhibition:
Inhibitors of ENPP1 block its enzymatic activity, thereby preventing the degradation of cGAMP.[12] This leads to an accumulation of cGAMP in the tumor microenvironment, resulting in sustained STING activation and a more robust anti-tumor immune response.[13] This approach holds significant promise for "cold" tumors that are typically unresponsive to checkpoint inhibitor therapies.
While direct inhibitory data for 5-Chlorobenzo[b]thiophen-2-ylboronic acid against ENPP1 is not yet published, the benzothiophene scaffold is a known privileged structure in the design of various enzyme inhibitors.[14][15][16] The boronic acid moiety itself can act as a warhead, forming a reversible covalent bond with key serine residues in the active site of some enzymes.[17] This suggests that derivatives of 5-Chlorobenzo[b]thiophen-2-ylboronic acid are promising candidates for ENPP1 inhibitor development programs.
Experimental Protocol: In Vitro ENPP1 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a test compound, such as a derivative of 5-Chlorobenzo[b]thiophen-2-ylboronic acid, against ENPP1. This assay typically measures the product of cGAMP hydrolysis, which is AMP.
Materials:
-
Recombinant human ENPP1 enzyme
-
2',3'-cGAMP (substrate)
-
Test compound (e.g., a derivative of 5-Chlorobenzo[b]thiophen-2-ylboronic acid)
-
Assay buffer (e.g., Tris-HCl with appropriate salts and cofactors)
-
Detection reagent (e.g., AMP-Glo™ Assay kit)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the ENPP1 enzyme to each well.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cGAMP substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37 °C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of AMP produced.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: ENPP1 Inhibition and STING Pathway Activation
Caption: Inhibition of ENPP1 by a 5-Chlorobenzo[b]thiophen-2-ylboronic acid derivative enhances STING-mediated anti-tumor immunity.
Conclusion and Future Perspectives
5-Chlorobenzo[b]thiophen-2-ylboronic acid is a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of novel compounds with the potential for significant biological activity. The emerging role of ENPP1 as a key target in cancer immunotherapy opens up exciting new avenues for the application of this compound and its derivatives. Future research should focus on the development of optimized synthetic routes, a comprehensive characterization of its physicochemical properties, and a thorough investigation of its structure-activity relationship as an ENPP1 inhibitor. The insights gained from such studies will undoubtedly accelerate the discovery of new and effective therapeutics.
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(5-Chlorobenzo[b]thiophen-2-yl)boronic acid: A Comprehensive Technical Guide to Structural Analysis and Application
<-33>
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a pivotal organoboron compound, instrumental in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, combining a chlorinated benzothiophene core with a reactive boronic acid moiety, make it a valuable building block in cross-coupling reactions. This guide provides an in-depth exploration of its structural analysis, offering a synthesis of theoretical principles and practical, field-tested methodologies. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to its characterization and application.
Introduction: The Significance of this compound in Modern Synthesis
The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The introduction of a chlorine atom at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and binding interactions. Furthermore, the boronic acid group at the 2-position serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]
The precise characterization of this compound is therefore not merely an academic exercise but a critical prerequisite for its successful application in drug discovery and development.[7][8][9] Impurities or structural ambiguities can lead to failed reactions, the generation of unintended byproducts, and ultimately, a significant loss of time and resources. This guide will equip the reader with the necessary tools to confidently ascertain the identity, purity, and stability of this vital reagent.
Synthesis and Purification: Establishing a High-Quality Starting Material
A reliable structural analysis begins with a pure compound. While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the lithiation of 5-chlorobenzo[b]thiophene followed by quenching with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-chlorobenzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, and the reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid, and the mixture is stirred vigorously for 2 hours.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Trustworthiness Check: The primary impurity to be aware of is the corresponding borinic acid, which can form from the reaction of the boronic acid with the organolithium reagent. Careful control of stoichiometry and reaction temperature is crucial to minimize its formation. Additionally, the presence of unreacted 5-chlorobenzo[b]thiophene should be monitored.
Structural Elucidation: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the benzothiophene core. The chemical shifts and coupling patterns are highly diagnostic. The broad singlet for the B(OH)₂ protons is also a key feature, which typically disappears upon D₂O exchange.
-
¹³C NMR (Carbon NMR): This provides information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
-
¹¹B NMR (Boron NMR): This less common but highly valuable technique directly probes the boron atom.[10] For a boronic acid, a single, broad signal is expected in a characteristic chemical shift range (typically δ 20-30 ppm), confirming the presence and oxidation state of the boron.[10][11][12]
Data Presentation: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 7.3 | m | Aromatic CH |
| ¹H | ~5.0 | br s | B(OH)₂ |
| ¹³C | ~145 - 120 | Aromatic C | |
| ¹¹B | ~30 - 20 | br s | B(OH)₂ |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.[13] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.
Experimental Workflow: Structural Analysis Workflow
Caption: A multi-pronged approach to the structural analysis of this compound.
X-ray Crystallography: The Definitive Structure
For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[14] This technique can confirm the connectivity of all atoms, bond lengths, and bond angles, providing the ultimate proof of structure.[1][2][14] Obtaining suitable crystals can sometimes be challenging but is the gold standard for structural analysis.
Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions.[3][4][5][6][15] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][15]
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The choice of base, solvent, and palladium catalyst/ligand system is critical for a successful Suzuki-Miyaura coupling. For this compound, a common system might involve Pd(PPh₃)₄ as the catalyst, an aqueous solution of Na₂CO₃ or K₂CO₃ as the base, and a solvent mixture such as toluene/ethanol/water or dioxane/water. The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]
Conclusion: A Foundation for Innovation
A thorough structural analysis of this compound, employing a combination of NMR, MS, and potentially X-ray crystallography, is fundamental to its effective use in synthetic chemistry. By understanding its synthesis, potential impurities, and the mechanistic nuances of its reactions, researchers can confidently build complex molecular architectures that may lead to the next generation of therapeutic agents. This guide has provided a framework for achieving that confidence through a blend of established theory and practical, experience-driven insights.
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A Technical Guide to the Discovery and Synthesis of Novel Benzothiophene Derivatives
Foreword
The benzo[b]thiophene scaffold represents a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the fusion of a benzene ring with an electron-rich thiophene moiety, confer a remarkable ability to interact with a diverse array of biological targets. This has led to the development of blockbuster drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the anti-inflammatory Zileuton, and the antifungal Sertaconazole.[2][3] Beyond medicine, benzothiophene derivatives are integral to the creation of organic semiconductors and photoelectric materials.[1] The persistent challenge and goal for researchers lie in the efficient, selective, and sustainable synthesis of novel derivatives. Existing methods can be limited in scope regarding the placement and type of substituents, making the development of new synthetic pathways a critical area of research.[4] This guide provides an in-depth exploration of both foundational and cutting-edge synthetic methodologies, offering field-proven insights into experimental design, and contextualizing these strategies within the broader landscape of drug discovery.
Part 1: Strategic Approaches to Benzothiophene Synthesis
The construction of the benzothiophene core is not a one-size-fits-all process. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, available starting materials, and required functional group tolerance. Methodologies have evolved from classical, often harsh, cyclization conditions to sophisticated, mild, and highly selective catalytic systems.
Foundational Strategies: Intramolecular Cyclizations
Historically, the intramolecular cyclization of pre-functionalized aryl sulfides has been a cornerstone of benzothiophene synthesis.[5] These methods typically involve forming a key C-S or C-C bond to close the thiophene ring.
A common approach involves the cyclization of arylmercapto acetals, which can be achieved in the gas phase using catalysts like ZnCl₂-impregnated montmorillonite or in solution with catalysts such as Amberlyst A-15.[5] The causality behind this choice rests on generating a reactive intermediate, often a carbocation, that is susceptible to intramolecular electrophilic attack, leading to ring closure. The validation of this protocol relies on standard spectroscopic confirmation (NMR, MS) of the cyclized product, which will exhibit characteristic shifts and fragmentation patterns distinct from the linear precursor.
The Catalyst Revolution: Transition Metal-Mediated Syntheses
The advent of transition-metal catalysis has revolutionized benzothiophene synthesis, offering unprecedented efficiency, regioselectivity, and functional group compatibility.[6] Palladium, copper, rhodium, and gold catalysts are now central to the modern synthetic chemist's toolkit.
Palladium Catalysis: Palladium catalysts are exceptionally versatile, enabling a wide range of C-S and C-C bond-forming reactions.[7] A prominent strategy involves the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzothiophene.[8] The rationale for using a palladium catalyst, often in conjunction with a copper co-catalyst, is its ability to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle for C-C bond formation.
Another powerful palladium-catalyzed approach is the direct C-H activation/functionalization of thiophenols or related sulfur compounds.[9] This strategy avoids the need for pre-halogenated substrates, making it a more atom-economical process. For instance, palladium(II) acetate can catalyze the C-S/C-H coupling of a disulfide, proceeding through an intramolecular C-H activation step.[7][9]
Copper Catalysis: Copper catalysts, often more economical than palladium, are particularly effective for Ullmann-type C-S coupling reactions.[7] These reactions are instrumental in forming the benzothiophene skeleton through intramolecular cyclization of substrates like a thiophenol bearing a gem-dibromoethenyl group.[7]
The workflow for these catalytic reactions often follows a similar logical path, as illustrated in the diagram below.
Caption: Generalized workflow for transition metal-catalyzed synthesis.
Green and Emerging Methodologies
In response to the growing need for sustainable chemistry, several "green" approaches to benzothiophene synthesis have emerged. These methods prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient processes.[10]
-
Iodine-Catalyzed Reactions: Simple molecular iodine can catalyze cascade reactions between thiophenols and alkynes under metal- and solvent-free conditions, offering an economical and green route to polysubstituted benzothiophenes.[11]
-
Electrochemical Synthesis: Electrochemical methods enable the synthesis of derivatives like C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles without the need for external oxidants or catalysts, proceeding through a tandem radical addition-cyclization pathway.[11]
-
Base-Catalyzed Rearrangements: Metal-free synthesis can be achieved through base-promoted propargyl-allenyl rearrangement of N-substituted 2-propargyl anilines followed by cyclization and allyl migration.[12]
Part 2: Experimental Design and Protocols
A self-validating protocol is one where the experimental steps are designed to maximize the probability of success and where checkpoints are included to verify intermediate and final product formation.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol provides a robust method for synthesizing 2,3-disubstituted benzothiophenes, a common core in many biologically active molecules.[8][13]
Objective: To synthesize 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene as a versatile intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, add 2-ethynyl-1-(methylthio)benzene (1.0 mmol), iodine (1.2 mmol), and dichloromethane (DCM, 10 mL).
-
Reaction Execution: Stir the mixture at room temperature for 4 hours under a slight positive pressure of argon. The progress of the electrophilic cyclization can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Validation: Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The successful formation is validated by the appearance of characteristic aromatic proton signals and the correct molecular ion peak in the mass spectrum.[13]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of benzothiophene synthesis. The following table summarizes representative data for different catalytic approaches.
| Entry | Aryl Precursor | Coupling Partner/Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Iodothiophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 80 °C, 12h | 87 | [8] |
| 2 | 2-(Methylthio)phenylacetylene | CO / Methanol | PdI₂ / KI | O₂ (Air), 100 °C, 24h | 80 | [14] |
| 3 | Arylboronic Acid | Alkyne / S₈ | [RhCp*Cl₂]₂ | Dioxane, 120 °C, 24h | 85 | [15] |
| 4 | Thiophenol | Dimethyl acetylenedicarboxylate | I₂ / DTBP | Metal-free, 110 °C, 12h | 86 | [7] |
Part 3: From Synthesis to Biological Function: SAR and Drug Development
The synthesis of a novel benzothiophene derivative is merely the first step. Understanding its biological activity requires a deep dive into its Structure-Activity Relationship (SAR). SAR studies explore how modifications to the chemical structure of the benzothiophene core affect its interaction with a biological target, guiding the rational design of more potent and less toxic drugs.[16]
For example, in the development of benzothiophene-based selective estrogen receptor modulators (SERMs) like Raloxifene, SAR studies revealed that the antiestrogenic potency is guided by a combination of factors, including ligand binding to the estrogen receptor (ER) and the overall molecular conformation.[16] Similarly, for mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors, SAR and crystallographic data provided a clear rationale for the observed potency and selectivity.[17]
The logical flow from a synthesized compound to a potential drug candidate is outlined below.
Caption: The drug discovery pipeline for benzothiophene derivatives.
Part 4: Future Outlook and Perspectives
The field of benzothiophene synthesis continues to advance, driven by the pursuit of greater efficiency, sustainability, and molecular complexity. Key future directions include:
-
Late-Stage Functionalization: Developing methods to modify complex molecules containing a benzothiophene core in the final steps of a synthesis. C-H activation strategies are particularly promising in this regard.[9][18]
-
Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive reactions under mild conditions, opening new avenues for radical-mediated cyclizations and functionalizations.[11]
-
Asymmetric Synthesis: Creating chiral benzothiophene derivatives with high enantiomeric purity, which is crucial for developing drugs with improved selectivity and reduced off-target effects.[19]
The benzothiophene scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in medicine and technology. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, we can anticipate the discovery of a new generation of benzothiophene derivatives with unprecedented therapeutic and functional properties.
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theoretical studies on the electronic structure of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
An In-Depth Technical Guide to the Theoretical Electronic Structure of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Abstract
This compound is a molecule of significant interest, merging the privileged benzothiophene scaffold, crucial in medicinal chemistry, with the versatile boronic acid functional group, a cornerstone of modern synthetic chemistry and a validated pharmacophore.[1][2][3] Understanding its electronic structure is paramount to predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule's electronic properties using Density Functional Theory (DFT). We present not just a protocol, but the scientific rationale behind the methodological choices, ensuring a robust and reproducible in silico analysis. The insights derived from this computational approach are intended to accelerate the rational design of novel therapeutics and functional materials.
Foundational Concepts: The Scientific Imperative
The Benzothiophene Scaffold: A Privileged Core in Drug Discovery
The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle containing a sulfur atom, structurally analogous to indole.[2] This core is present in a wide array of pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] Its electron-rich nature and planar structure facilitate critical π-π stacking and hydrophobic interactions with biological receptors, making it a highly valued scaffold in medicinal chemistry.[2]
Boronic Acids: More Than a Synthetic Tool
Boronic acids and their derivatives are mild Lewis acids that have revolutionized organic synthesis, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5][6] Beyond their synthetic utility, they have emerged as powerful pharmacophores. The boron atom's ability to form reversible covalent bonds with diols—present in sugars and key amino acid residues (like serine)—allows for unique and potent enzyme inhibition mechanisms.[7][8] This has led to the development of FDA-approved drugs such as the proteasome inhibitor Bortezomib.[9][10]
The Subject Molecule: this compound
The title compound, with CAS Number 867381-22-4, integrates these two powerful motifs.[11] The chlorine atom at the 5-position is expected to significantly modulate the electronic properties of the benzothiophene ring system, influencing its reactivity and metabolic profile through inductive and mesomeric effects. A theoretical analysis is therefore essential to deconvolute the electronic contributions of each component—the aromatic scaffold, the halogen substituent, and the Lewis acidic boronic acid group.
The Computational Gauntlet: Methodology and Rationale
Why Density Functional Theory (DFT)?
To probe the electronic structure of a molecule like this compound, we require a quantum mechanical method that balances computational cost with predictive accuracy.
-
Expertise-Driven Choice: While methods like Hartree-Fock are computationally faster, they neglect electron correlation, a critical factor for accurate property prediction. Conversely, post-Hartree-Fock methods like Coupled Cluster are highly accurate but prohibitively expensive for routine drug design applications. Density Functional Theory (DFT) offers the optimal compromise, providing excellent results for a wide range of organic molecules by approximating the complex many-electron problem through the electron density.[12]
Selecting the Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This is one of the most widely used and extensively validated functionals, known for its reliability in predicting the geometries and electronic properties of organic molecules.
-
Basis Set: We employ the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:
-
6-311G: A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons involved in chemical bonding.
-
++: These diffuse functions are added to both heavy atoms and hydrogen. They are crucial for describing the behavior of electrons far from the nucleus, which is essential for modeling non-covalent interactions and accurately calculating properties of the boronic acid group, which can adopt an anionic tetrahedral state.[7]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is vital for correctly describing the geometry of bonds, particularly in conjugated systems and for the trigonal planar boron atom.
-
Simulating Reality: The Solvation Model
Biological processes occur in an aqueous environment. To model this, we utilize the Polarizable Continuum Model (PCM) . This implicit solvation model treats the solvent as a continuous dielectric medium, providing a computationally efficient way to account for the bulk electrostatic effects of the solvent (e.g., water) on the molecule's electronic structure.
The Protocol: A Validated Step-by-Step Workflow
This section details a self-validating protocol for the theoretical analysis. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry for the quantum mechanical calculations.[13]
Step 2: Geometry Optimization
-
Submit the structure for a full geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)) and solvation model (PCM, Water).
-
Set tight convergence criteria to ensure the forces on all atoms are minimized, leading to a stable structure on the potential energy surface.
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Perform a frequency calculation on the optimized geometry from Step 2 using the same level of theory.
-
Trustworthiness Check: Verify that the calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum. A successful frequency analysis confirms the stability of the optimized structure.
Step 4: Electronic Property Calculation
-
Using the validated geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Request the calculation of molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential (MEP), and a Natural Bond Orbital (NBO) analysis for atomic charges.
Workflow Visualization
Below is a diagram illustrating the computational workflow, from initial structure input to final data analysis.
Caption: A validated computational workflow for electronic structure analysis.
Analysis and Interpretation of Electronic Structure
This section outlines the key electronic properties to be extracted and their significance in the context of drug design.
Optimized Molecular Geometry
The first output is the most stable 3D conformation of the molecule. Key geometric parameters, such as the C-B, B-O, and C-Cl bond lengths and the dihedral angle between the benzothiophene ring and the boronic acid group, should be tabulated. These provide the foundation for all subsequent electronic property calculations.
| Parameter | Description | Predicted Value (Å or °) |
| r(C-Cl) | Carbon-Chlorine bond length | Value from calculation |
| r(C-B) | Carbon-Boron bond length | Value from calculation |
| r(B-O) | Boron-Oxygen bond length | Value from calculation |
| ∠(O-B-O) | Angle within the boronic acid group | Value from calculation |
| τ(Ring-B) | Dihedral angle of the boronic acid relative to the ring | Value from calculation |
| Caption: Table of key predicted geometric parameters for the optimized structure. |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more reactive.[14]
| Property | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value from calculation |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |
| ΔE (Gap) | ELUMO - EHOMO | Value from calculation |
| Caption: Predicted Frontier Molecular Orbital energies and the energy gap. |
Molecular Electrostatic Potential (MEP) Map
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the boronic acid and the sulfur atom. These are sites for favorable interactions with electrophiles or hydrogen bond donors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the boronic acid hydroxyl groups. These are sites for favorable interactions with nucleophiles or hydrogen bond acceptors.
-
Green/Yellow Regions: Represent areas of neutral potential.
The MEP map provides a visual hypothesis for how the molecule might dock into a protein's active site.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges. This reveals the electron distribution across the molecule, highlighting the inductive effects of the chlorine atom and the Lewis acidic nature of the boron atom. A table of NBO charges on key atoms (Cl, S, B, O) provides quantitative insight into the charge delocalization and polarization within the molecule.[14]
Implications for Drug Design and Reactivity
The theoretical data directly informs key aspects of drug development.
Caption: Relationship between structure, electronic properties, and functional implications.
-
Predicting Reactivity and Metabolism: The HOMO/LUMO distributions and the MEP map can highlight sites susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes). The electron-withdrawing nature of the chlorine atom may influence the metabolic stability of the benzothiophene ring.
-
Understanding Target Interactions: The boronic acid's Lewis acidity, quantified by the positive NBO charge on the boron atom and the negative potential on the oxygen atoms, is key to its ability to form reversible covalent bonds with serine residues in proteases or other enzymes.[7][8] The MEP map guides the understanding of potential hydrogen bonding and electrostatic interactions within a binding pocket.
-
Guiding SAR Studies: This theoretical analysis provides a baseline electronic profile. By computationally modifying the molecule (e.g., changing the halogen at the 5-position or moving it to another position) and recalculating these properties, researchers can build robust Structure-Activity Relationship (SAR) models.[15] This in silico screening can prioritize the synthesis of compounds with the most promising electronic profiles, saving significant time and resources.
Conclusion
The theoretical investigation of this compound's electronic structure is not merely an academic exercise; it is a critical, predictive tool in modern drug discovery. By employing a robust and validated DFT-based protocol, researchers can gain profound insights into the molecule's intrinsic properties. This guide provides the necessary framework to perform such an analysis, interpret the results, and translate the computational data into actionable hypotheses for the development of next-generation therapeutics.
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Value of the Benzothiophene Moiety
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its incorporation into molecular architectures is a key strategy for modulating physicochemical and pharmacological properties, often serving as a bioisostere for naphthalene or other bicyclic aromatic systems.[1] The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bonds necessary to integrate this moiety.[2][3][4] This guide provides an in-depth analysis and actionable protocols for the successful coupling of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid, a substrate that presents unique challenges and opportunities.
Mechanistic Deep Dive: Navigating the Challenges of Heteroaryl Boronic Acids
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate palladium-catalyzed cycle.[2][5] While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—are well-established, the use of electron-rich, five-membered heteroaryl boronic acids like this compound introduces specific mechanistic hurdles.
-
Protodeboronation: This is the most significant competing side reaction.[6] Heteroaryl boronic acids, particularly those derived from thiophenes and furans, are susceptible to cleavage of the C–B bond by a proton source (often water in the presence of a base) before successful transmetalation can occur.[6][7][8][9] This decomposition pathway reduces the effective concentration of the nucleophile, leading to lower yields and the formation of the parent benzothiophene as a byproduct.[6][7]
-
Catalyst Inhibition: The sulfur atom within the benzothiophene ring can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalytic activity.[10] This requires careful selection of ligands that can shield the metal center or are themselves robust enough to prevent deactivation.
-
Reaction Kinetics: For the coupling to be efficient, the rate of the catalytic cycle must significantly outpace the rate of boronic acid decomposition.[7][9] This necessitates the use of highly active catalyst systems that can rapidly generate the active Pd(0) species and facilitate fast coupling, even at lower temperatures.[7][8][9]
The core catalytic cycle is visualized below, highlighting the critical transmetalation step where the benzothiophene moiety is transferred to the palladium center.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Parameter Optimization: A Scientist's Guide to Component Selection
The success of coupling this compound is not accidental; it is the result of rational component selection. Each reagent plays a critical role in balancing reactivity with stability.
The Catalyst System: Palladium Precatalyst and Ligand
The choice of catalyst is paramount for coupling challenging heteroaryl boronic acids. Modern systems utilizing pre-formed palladium complexes (precatalysts) with bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[11]
-
Precatalysts: Palladacycles and pre-formed Pd(II) complexes (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are highly recommended.[12][13] These are often air- and moisture-stable, ensuring accurate dosing and, critically, rapid generation of the active Pd(0) catalyst under the reaction conditions.[7][8][9] This rapid activation is key to winning the kinetic race against boronic acid decomposition.[7][9]
-
Ligands: Bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos) are field-proven for these types of couplings.[7][14][15][16] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial, often rate-limiting, oxidative addition, especially with less reactive aryl chlorides.[13][15]
| Catalyst System | Key Features & Application Notes |
| Pd(OAc)₂ / SPhos | A highly effective, versatile system generated in situ. SPhos is particularly effective for heteroaryl couplings.[15][16] Requires careful handling under inert conditions to ensure proper catalyst formation. |
| XPhos Pd G3 | An air- and moisture-stable precatalyst. Ensures rapid and reliable generation of the active LPd(0) species.[7][13] Excellent for challenging substrates, including heteroaryl chlorides, and helps minimize protodeboronation by enabling lower reaction temperatures.[7][8] |
| Pd(PPh₃)₄ | The "classical" catalyst. Can be effective for simple couplings with aryl iodides or bromides but is often less efficient for challenging substrates due to slower oxidative addition and potential for ligand dissociation issues. |
| PEPPSI-iPr | An N-heterocyclic carbene (NHC)-based catalyst. Known for high thermal stability and efficiency with aryl chlorides.[17] A strong alternative to phosphine-based systems. |
The Base: The Unsung Hero of Transmetalation
The base plays a multifaceted role: it is required to activate the boronic acid, forming a more nucleophilic borate species ([R-B(OH)₃]⁻) that readily participates in transmetalation.[17][18][19] However, an overly strong or concentrated aqueous base can accelerate the undesirable protodeboronation.[7][20]
| Base | Strength | Solubility | Typical Use Case & Rationale |
| K₃PO₄ | Moderate | Aqueous | A robust, general-purpose base. Its moderate strength is often ideal for balancing boronic acid activation with stability, making it a prime choice for heteroaryl couplings.[1][7] |
| Cs₂CO₃ | Strong | Organic/Aq. | A stronger base often used with hindered or electron-poor substrates to accelerate the reaction.[21] Can sometimes increase the rate of protodeboronation if not carefully controlled. |
| K₂CO₃ | Moderate | Aqueous | A common and cost-effective choice.[13] Often used in biphasic solvent systems. |
| CsF | Mild | Organic | A milder, non-hydroxidic base. Can be particularly useful for substrates sensitive to stronger bases. Effective in minimizing protodeboronation, especially in alcoholic solvents like isopropanol.[22] |
The Solvent: More Than Just a Medium
The solvent system must solubilize all components—the (often polar) base, the organometallic catalyst, and the organic substrates. Biphasic systems are common.
-
Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices for dissolving the palladium catalyst and organic substrates.[23][24]
-
Aqueous Phase: A small amount of water is typically necessary to dissolve the inorganic base (e.g., K₃PO₄) and facilitate the formation of the active borate species.[23][24] A common ratio is between 3:1 to 10:1 organic solvent to water.[25]
-
Anhydrous Conditions: For extremely sensitive heteroaryl couplings, completely anhydrous conditions using a soluble organic base (e.g., potassium trimethylsilanolate) and an additive like trimethyl borate can prevent protodeboronation and catalyst poisoning.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a starting point and may require optimization for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (0.02 equiv).[26]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.[1]
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl halide) via syringe.[25][27]
-
Reaction Execution: Place the sealed flask into a preheated oil bath at the desired temperature (typically 80–100 °C).[1][21] Stir the mixture vigorously for the required time (e.g., 4-18 hours).[2]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is fully consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[2][27] Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[27] Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure biaryl product.[28]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[27]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | Inefficient catalyst activation; Catalyst decomposition; Poor reagent quality. | Use a reliable precatalyst (e.g., G3/G4 type).[7][13] Ensure an inert atmosphere and use freshly degassed solvents. Verify the quality of the boronic acid. |
| Significant Protodeboronation | Base is too strong or concentrated; Reaction temperature is too high; Reaction time is too long. | Switch to a milder base (e.g., K₃PO₄ or CsF).[22] Lower the reaction temperature—a more active catalyst may allow for room temperature coupling.[7][9] Use a higher loading of boronic acid (1.5-2.0 equiv). |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions; Incorrect ligand-to-metal ratio. | Rigorously exclude oxygen by maintaining a positive pressure of inert gas. Use a well-defined precatalyst to ensure the correct L:Pd ratio.[25] |
| Difficulty in Purification | Residual palladium catalyst; Boronic acid-derived impurities. | During workup, filter the diluted reaction mixture through a small pad of Celite to remove palladium black.[28] Ensure complete removal of boron impurities with an aqueous wash or by using specific purification techniques. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
SciSpace. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Available at: [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Semantic Scholar. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available at: [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available at: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
PubMed. (n.d.). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Available at: [Link]
-
Taylor & Francis Online. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available at: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
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Application Notes and Protocols: (5-Chlorobenzo[b]thiophen-2-yl)boronic acid in Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid in modern medicinal chemistry. This document provides an in-depth analysis of its role as a critical building block in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. Detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions are also presented.
The Strategic Importance of the Benzothiophene Scaffold and Boronic Acids in Drug Discovery
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions with biological targets make it a highly sought-after motif in drug design.[2] Benzothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]
Complementing the versatility of the benzothiophene scaffold, boronic acids have emerged as indispensable tools in synthetic and medicinal chemistry.[4] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have revolutionized the construction of carbon-carbon bonds.[4] In drug discovery, the boronic acid functional group itself can act as a bioisostere for other functionalities or as a key interacting moiety with protein targets, as exemplified by the FDA-approved proteasome inhibitor bortezomib.[4]
The convergence of these two powerful chemical entities in This compound provides a unique and valuable building block for the synthesis of novel drug candidates. The presence of the chlorine atom at the 5-position offers an additional point for chemical modification or can be a key determinant in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.
Application in the Synthesis of Kinase Inhibitors for Oncology
A significant application of This compound lies in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecule inhibitors that target specific kinases is a major focus of cancer research.
One notable example is the use of This compound in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs).[3][7] CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Inhibitors of CDK4 and CDK6, for instance, have shown significant clinical efficacy in the treatment of certain types of breast cancer.
The general synthetic strategy involves the Suzuki-Miyaura cross-coupling of This compound with a suitably functionalized heterocyclic halide, often a pyrimidine or pyridine derivative, which serves as the core scaffold of the kinase inhibitor. The benzothiophene moiety typically occupies a key binding pocket in the kinase active site, contributing to the overall potency and selectivity of the inhibitor.
Below is a representative synthetic scheme for the preparation of a 2-amino-5-arylpyrimidine, a common scaffold for CDK inhibitors.
Caption: Synthetic route to a kinase inhibitor scaffold.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of This compound with a heterocyclic halide. These protocols are based on established procedures for similar substrates and are designed to be self-validating through clear checkpoints and expected outcomes.[1][8]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Amino-5-bromopyrimidine
This protocol outlines the synthesis of a key intermediate for CDK inhibitors.
Materials and Reagents:
-
This compound
-
2-Amino-5-bromopyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp)
Experimental Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 2-amino-5-bromopyrimidine (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(5-chlorobenzo[b]thiophen-2-yl)pyrimidine.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-Amino-5-bromopyrimidine |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O |
| Temperature | 85-95 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% (after purification) |
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
For certain substrates, particularly those involving less reactive chlorides, a nickel-based catalyst system may offer advantages.[9]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl chloride (e.g., 2-chloropyrimidine derivative)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Amyl alcohol
-
Diethyl ether
-
Water, deionized
-
Anhydrous magnesium sulfate (MgSO₄)
-
Other materials as listed in Protocol 1
Experimental Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryl/heteroaryl chloride (1.0 equivalent), this compound (1.5-2.5 equivalents), potassium phosphate (3.0-4.5 equivalents), and bis(tricyclohexylphosphine)nickel(II) chloride (1-5 mol%).[9]
-
Solvent Addition: Add tert-amyl alcohol to the flask to achieve a concentration of the limiting reagent of approximately 0.3 M.[9]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 100-120 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction by TLC. These reactions are often faster than their palladium-catalyzed counterparts.
-
Work-up: After cooling to room temperature, add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in the synthesis of kinase inhibitors, particularly for applications in oncology, underscores its importance. The robust and well-established Suzuki-Miyaura coupling protocols provided herein offer a reliable pathway for the incorporation of this scaffold into diverse molecular architectures. As the quest for novel therapeutics continues, the strategic application of such specialized reagents will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. BenchChem.
- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
- PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2.
- ResearchGate. (2025). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Request PDF.
- Google Patents. (n.d.). US8598186B2 - CDK inhibitors.
- Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- Google Patents. (n.d.). WO2020224568A1 - Cdk inhibitors.
- MDPI. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
- PubChem. (n.d.).
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- PubMed. (n.d.). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies.
- Tocris Bioscience. (n.d.). SB 239063 | p38 MAPK.
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- PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PMC. (2014). Synthesis of biologically active boron-containing compounds.
- PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
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PMC. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- PMC. (2022). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents.
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- 9. Organic Syntheses Procedure [orgsyn.org]
Catalyst Selection for Suzuki Reactions with Substituted Benzothiophene Boronic Acids: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzothiophene Scaffolds in Medicinal Chemistry
The benzothiophene motif is a privileged heterocyclic scaffold frequently incorporated into the core structures of a diverse range of biologically active molecules and pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, providing an efficient method for the arylation and vinylation of the benzothiophene nucleus.[1][2] This application note provides a comprehensive guide to the selection of an optimal catalyst system for the Suzuki coupling of substituted benzothiophene boronic acids with a variety of coupling partners. We will delve into the critical parameters influencing reaction success, offer detailed experimental protocols, and provide troubleshooting guidance to address common challenges.
Core Principles of Catalyst System Selection
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. For substrates containing a benzothiophene moiety, special consideration must be given to the potential for the sulfur atom to interact with the palladium catalyst.
The Palladium Precursor: A Foundation for Catalysis
The choice of the palladium precursor is the first step in building an effective catalytic system. Both Pd(0) and Pd(II) sources can be employed, as Pd(II) precatalysts are readily reduced in situ to the active Pd(0) species.
-
Common Pd(II) Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are cost-effective and widely used. They require in situ reduction, which is often facilitated by phosphine ligands.
-
Common Pd(0) Precursors: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also common choices. Pd(PPh₃)₄ can often be used without additional ligands.
For reactions involving potentially coordinating sulfur heterocycles like benzothiophene, the use of pre-formed palladium-ligand complexes, known as precatalysts, can be advantageous. These complexes often exhibit greater stability and activity.
The Ligand: The Key to Reactivity and Selectivity
The ligand plays a multifaceted role in the Suzuki-Miyaura coupling. It stabilizes the palladium center, influences its reactivity, and can mitigate catalyst deactivation. For challenging substrates like substituted benzothiophenes, the use of bulky, electron-rich phosphine ligands is often essential.
-
Buchwald Ligands: This class of biarylphosphine ligands, such as SPhos and XPhos, are highly effective for a broad range of Suzuki couplings. Their steric bulk promotes the formation of monoligated palladium species, which are highly active in the oxidative addition step.[3] The electron-rich nature of these ligands also enhances the rate of this key step.
-
Fuphos Ligands: These ferrocenyl-based phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are also widely used and are particularly effective in many cross-coupling reactions.
-
Triphenylphosphine (PPh₃): While a classic ligand, PPh₃ may not be optimal for all substituted benzothiophene couplings, especially those involving sterically hindered or electronically deactivated partners.
The potential for the sulfur atom in the benzothiophene ring to act as a catalyst poison is a critical consideration.[4] Bulky ligands can help to shield the palladium center and prevent inhibitory coordination by the sulfur atom.
The Base: Driving the Transmetalation Step
The base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact reaction yield and should be carefully considered.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is a stronger base and can be particularly effective for less reactive coupling partners. K₃PO₄ is often a good choice for challenging couplings and can help to minimize side reactions.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, although inorganic bases are more common in Suzuki reactions.
The Solvent System: A Medium for Success
The solvent system must be capable of dissolving the reactants and the catalyst system to a sufficient extent. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Common Organic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF) are frequently used.
-
Aqueous Mixtures: A common practice is to use a mixture of an organic solvent and water (e.g., dioxane/water 4:1) to ensure the solubility of the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems for Substituted Benzothiophene Boronic Acids
The optimal catalyst system will depend on the specific substitution patterns of both the benzothiophene boronic acid and the coupling partner. The following table provides a summary of recommended starting points based on literature precedents.
| Benzothiophene Boronic Acid | Coupling Partner (Aryl Halide) | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Benzo[b]thiophen-2-ylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 95 |
| 3-Methoxybenzo[b]thiophen-2-ylboronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 88 |
| 5-Chlorobenzo[b]thiophen-2-ylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 92 |
| Benzo[b]thiophen-3-ylboronic acid | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 75 |
Detailed Experimental Protocol: Suzuki Coupling of Benzo[b]thiophen-2-ylboronic Acid with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction.
Materials:
-
Benzo[b]thiophen-2-ylboronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add benzo[b]thiophen-2-ylboronic acid (1.0 mmol, 178 mg), 4-bromoanisole (1.2 mmol, 224 mg), and finely powdered potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (8 mL) and degassed water (0.8 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(4-methoxyphenyl)benzo[b]thiophene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precursor and ligand.- Switch to a stronger base like Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | - Presence of water- Strong basic conditions | - Use anhydrous conditions with a finely powdered, dry base.- Switch to a milder base such as K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Catalyst Deactivation | - Coordination of sulfur to palladium | - Use a bulky, electron-rich ligand like SPhos or XPhos.- Increase the catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted benzothiophenes, which are of significant interest in drug discovery and development. The judicious selection of the palladium catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. By understanding the fundamental principles of the catalytic cycle and the specific challenges associated with sulfur-containing heterocycles, researchers can confidently develop robust and efficient synthetic routes to novel benzothiophene-based molecules. This guide provides a solid foundation for catalyst selection and protocol development, empowering scientists to accelerate their research in this important area of medicinal chemistry.
References
-
Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link][3]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link][6]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][5]
-
Shaikh, A. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link][8]
-
Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link][3]
-
Yoshida, H., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. Available at: [Link][9][10][11]
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- 10. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
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Application Notes and Protocols for C-C Bond Formation with (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Introduction: Unlocking the Potential of Substituted Benzothiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize this core structure through carbon-carbon (C-C) bond formation is paramount for the development of novel molecular entities with tailored properties. (5-Chlorobenzo[b]thiophen-2-yl)boronic acid serves as a versatile building block for introducing the 5-chlorobenzo[b]thiophene moiety onto a diverse range of molecular frameworks via the celebrated Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers a robust and highly efficient method for the synthesis of biaryl and heterobiaryl compounds.[1][3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of various reaction parameters, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (in this case, this compound) and an organic halide or triflate.[4][6][7] The catalytic cycle, orchestrated by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R-X) to the active Pd(0) catalyst, forming a Pd(II) complex.[3][4] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8] For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.[9]
2. Transmetalation: This is often the rate-determining step. A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the organic group (in our case, the 5-chlorobenzo[b]thiophen-2-yl moiety) to the palladium center, displacing the halide.[10] The choice of base and solvent significantly impacts the efficiency of this step.[11][12]
3. Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Key Reaction Parameters for Success
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is paramount for achieving high yields and reaction efficiency.
-
Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes like PdCl₂(dppf).[3] Pd(II) sources require an in-situ reduction to the active Pd(0) species.[3]
-
Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often employed.[10][13]
| Catalyst System | Substrate Scope | Key Advantages |
| Pd(PPh₃)₄ | Aryl/heteroaryl iodides and bromides | Commercially available, well-established.[2] |
| Pd(OAc)₂ / SPhos | Aryl/heteroaryl chlorides, bromides, and triflates | High activity, broad substrate scope, good for challenging couplings.[2] |
| PdCl₂(dppf) | Aryl/heteroaryl bromides and iodides | Stable, reliable for a range of substrates.[14] |
The Critical Role of the Base
The base is essential for activating the boronic acid for transmetalation.[10] The choice of base can significantly influence the reaction rate and yield.[15]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[2][3][15] Cesium carbonate (Cs₂CO₃) is often a superior choice for challenging couplings due to its higher solubility and basicity.[2]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, although they are generally less effective for activating boronic acids.[15]
Solvent Effects: More Than Just a Medium
The solvent not only dissolves the reactants but also plays an active role in the reaction mechanism, influencing the solubility of the base and the stability of the catalytic species.[11][16]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used. Dioxane is a popular choice for its ability to dissolve a wide range of substrates and its relatively high boiling point.[3][14]
-
Protic Solvents: Alcohols like ethanol or isopropanol, often in combination with water, can be effective.[7][12] The presence of water can facilitate the dissolution of the inorganic base and promote the transmetalation step.[3][11][12] A mixture of an organic solvent and water is a common and effective system.[2][12]
Protocols for C-C Bond Formation
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2][13][17]
Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive coupling partners like aryl chlorides, a more active catalyst system and slightly modified conditions are often necessary.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
XPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add this compound, the aryl chloride, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Follow the work-up and purification steps as described in Protocol 1.[10][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble base- Unreactive halide | - Use a fresh batch of catalyst- Ensure rigorous exclusion of air and moisture- Switch to a more soluble base (e.g., Cs₂CO₃)- Increase reaction temperature and/or use a more active ligand (e.g., XPhos, SPhos) |
| Protodeborylation of the boronic acid | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester)[3] |
| Formation of homocoupled byproducts | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Thoroughly degas all solvents and the reaction mixture- Add a small amount of a reducing agent (e.g., a phosphine ligand) if using a Pd(II) source[3] |
Conclusion
This compound is a valuable reagent for the synthesis of a wide array of functionalized molecules. By understanding the fundamental principles of the Suzuki-Miyaura cross-coupling reaction and carefully selecting the appropriate catalyst, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful C-C bond-forming methodology in your research and development endeavors.
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-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Taylor & Francis Online. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ResearchGate. (2019). Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Royal Society of Chemistry. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]
-
National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Vrije Universiteit Amsterdam. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]
-
ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
PubMed. (2016). Iterative reactions of transient boronic acids enable sequential C-C bond formation. [Link]
-
ACS Publications. (2006). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]
-
National Institutes of Health. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2019). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Taylor & Francis Online. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
MDPI. (2022). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
ResearchGate. (2021). Common strategies used for the synthesis of biaryls. [Link]
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- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its intrinsic structural features—a rigid benzothiophene core functionalized with a strategically placed chlorine atom and a versatile boronic acid moiety—make it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. The 5-chlorobenzothiophene scaffold is a recognized pharmacophore, present in numerous compounds with a wide range of therapeutic activities, including but not limited to kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2] This document serves as a comprehensive technical guide, providing in-depth application notes and detailed experimental protocols for the effective utilization of this compound in the synthesis of high-value, biologically active compounds, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of the 5-Chlorobenzothiophene Scaffold
The benzothiophene ring system is a bicyclic aromatic heterocycle that is isosteric to indole, a privileged scaffold in numerous natural products and pharmaceuticals. The incorporation of a chlorine atom at the 5-position of the benzothiophene core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This substitution can enhance metabolic stability, improve cell permeability, and provide an additional vector for molecular interactions within a biological target, often leading to increased potency and selectivity.
This compound provides a direct and efficient entry point to this valuable chemical space. As a stable, crystalline solid, it is amenable to a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between the benzothiophene scaffold and a wide range of aryl or heteroaryl partners.[3] This versatility allows for the rapid generation of molecular libraries for structure-activity relationship (SAR) studies and the targeted synthesis of complex drug candidates.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] In the context of drug discovery, this reaction is instrumental in constructing the biaryl and heteroarylaryl linkages that are prevalent in many kinase inhibitors and other targeted therapies.
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The judicious selection of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern, more efficient catalyst systems often employ a palladium(II) precatalyst, such as Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand, like dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, DME, or toluene) solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Bioactive Pyrimidine Derivative
The pyrimidine scaffold is a common feature in a multitude of bioactive compounds, including a number of approved kinase inhibitors. The following protocol details a representative synthesis of a 2-(5-chlorobenzo[b]thiophen-2-yl)-pyrimidine derivative, a class of compounds with potential as kinase inhibitors. This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of heterocyclic halides with arylboronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| This compound | 867381-22-4 | 212.45 | Commercially available |
| 2-Chloro-4-aminopyrimidine | 10395-97-8 | 129.55 | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | Commercially available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous grade |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water | 7732-18-5 | 18.02 | Degassed, deionized |
Step-by-Step Experimental Protocol
Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 2-chloro-4-aminopyrimidine (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents) to the reaction flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-chlorobenzo[b]thiophen-2-yl)pyrimidin-4-amine.
Expected Outcome and Characterization
The expected product is a solid material. The yield will be dependent on the specific reaction conditions and scale, but yields in the range of 70-95% are commonly reported for similar Suzuki-Miyaura couplings. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in the Synthesis of Other Bioactive Scaffolds
Beyond pyrimidine derivatives, this compound is a versatile reagent for the synthesis of a wide range of other bioactive scaffolds.
Antimicrobial Agents
The benzothiophene nucleus is a key component of several classes of antimicrobial agents.[2] By coupling this compound with appropriate heterocyclic halides, novel compounds with potential antibacterial and antifungal activity can be synthesized. For example, coupling with substituted halopyridines or haloimidazoles can lead to new chemical entities for screening against drug-resistant pathogens.
Anti-inflammatory Compounds
Benzothiophene derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The Suzuki-Miyaura coupling provides a straightforward method to append various aryl and heteroaryl groups to the 5-chlorobenzothiophene core, allowing for the fine-tuning of inhibitory activity and selectivity.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; insufficient base; low reaction temperature. | Use a fresh batch of catalyst and anhydrous, degassed solvents. Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase the reaction temperature in increments of 10 °C. |
| Formation of homocoupled byproducts | Inefficient transmetalation; presence of oxygen. | Ensure a thoroughly deoxygenated reaction mixture. A change in ligand or solvent system may be beneficial. |
| Protodeboronation of the boronic acid | Presence of protic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. Consider using the corresponding boronic ester, which can be more stable under certain conditions. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive compounds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient platform for the construction of complex molecular architectures containing the privileged 5-chlorobenzothiophene scaffold. The protocols and application notes provided herein are intended to serve as a practical guide for researchers in drug discovery and medicinal chemistry, facilitating the exploration of this important area of chemical space in the quest for novel therapeutics.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pnrjournal.com [pnrjournal.com]
Protecting Group Strategies for Reactions Involving (5-Chlorobenzo[b]thiophen-2-yl)boronic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1] Despite their utility, the application of arylboronic acids is not without challenges. These compounds can be susceptible to undesirable side reactions, including protodeboronation and homocoupling, which can diminish the yield of the desired product and complicate purification.[2][3][4]
This application note provides a comprehensive guide to protecting group strategies for this compound. By converting the boronic acid to a more stable derivative, such as a boronate ester or a trifluoroborate salt, chemists can mitigate side reactions, improve handling and stability, and enable more complex, multi-step synthetic sequences. We will explore the underlying principles of these strategies, provide detailed experimental protocols, and offer insights into the selection of the most appropriate protecting group for a given synthetic challenge.
Understanding the Challenges: Side Reactions of Boronic Acids
The reactivity of the boronic acid moiety, while essential for its role in cross-coupling, also renders it susceptible to several decomposition pathways. A thorough understanding of these side reactions is crucial for developing effective protecting group strategies.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct.[3] This process can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[3][4][5][6] The mechanism can be complex and is influenced by the pH of the reaction medium and the electronic properties of the aryl group.[3][5][6] For heteroaryl boronic acids, like those derived from thiophene, this can be a significant competing reaction.[7]
Homocoupling
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[2][8][9][10] This side reaction can be mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or it can occur directly with a Pd(II) precatalyst.[2][11] Rigorous exclusion of oxygen and the use of appropriate ligands can help to suppress this pathway.[8][9][11]
Strategic Protection of the Boronic Acid Moiety
To overcome these challenges, the boronic acid can be temporarily converted into a less reactive and more stable derivative. The ideal protecting group should be easy to install, stable to the desired reaction conditions (and purification techniques like chromatography), and readily cleaved to regenerate the boronic acid or a reactive intermediate when needed.[12]
Here, we detail three of the most effective and widely used protecting group strategies for arylboronic acids:
-
Pinacol Boronate Esters: These are perhaps the most common protecting group for boronic acids.[13] They are readily prepared, generally stable to silica gel chromatography, and often sufficiently reactive to be used directly in Suzuki-Miyaura coupling reactions.[13]
-
N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates are exceptionally stable, air- and moisture-tolerant compounds.[14][15][16] The tetracoordinate, sp3-hybridized boron center renders them unreactive under standard cross-coupling conditions.[14][17] The boronic acid can be released under mild basic conditions, making MIDA esters ideal for iterative cross-coupling strategies.[14][15]
-
Potassium Trifluoroborate Salts: These salts are highly crystalline, air-stable, and easy to handle solids.[18] They are formed by treating the boronic acid with potassium hydrogen difluoride (KHF2).[18][19] In Suzuki-Miyaura reactions, the trifluoroborate hydrolyzes in situ to generate the reactive boronic acid.[18]
Visualization of Protecting Group Strategies
The following diagram illustrates the conversion of this compound to its protected forms.
Sources
- 1. チアナフテン-2-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for Suzuki-Miyaura and other cross-coupling reactions involving (5-Chlorobenzo[b]thiophen-2-yl)boronic acid. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of your target compounds.
Introduction: The Chemistry of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine substituent and the inherent properties of the benzothiophene ring system can make it susceptible to side reactions, primarily protodeboronation and homocoupling.[1][2][3] Furthermore, as with many heteroaryl boronic acids, catalyst inhibition and challenging purification can lead to suboptimal yields.[2]
This guide is structured to help you systematically diagnose and resolve these issues, moving from common problems to advanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in cross-coupling reactions.
Q1: My reaction has stalled, showing low conversion of my starting materials. What are the first things I should check?
A1: Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters. A systematic check of your reagents and setup is the first step.[4]
-
Reagent Quality:
-
Boronic Acid Stability: this compound, being a heteroaryl boronic acid, can be prone to decomposition (protodeboronation) upon storage or under reaction conditions.[2][3] Use fresh, high-purity boronic acid. If stability is a concern, consider converting it to a more robust pinacol ester or MIDA boronate.[5]
-
Catalyst Activity: The active catalytic species is Pd(0).[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure it can be efficiently reduced in situ. Over time, both Pd(II) and some Pd(0) sources (like Pd₂(dba)₃) can degrade into inactive palladium black.[4] Test your catalyst on a reliable, high-yielding reaction (e.g., coupling phenylboronic acid with 4-bromoanisole) to confirm its activity.[4]
-
Solvent & Base Purity: Ensure solvents are anhydrous (if required by the protocol) and thoroughly degassed. Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[5][6][7] Use high-purity, anhydrous bases.
-
-
Reaction Setup:
-
Inert Atmosphere: The exclusion of oxygen is critical.[5][7] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) using several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction. A subsurface sparge of the solvent with inert gas for 10-15 minutes before adding the catalyst is highly effective.[7][8]
-
Temperature Control: Suboptimal temperature can lead to slow reaction rates or thermal decomposition of reagents or catalyst. The optimal temperature is a balance and may require screening.[8][9]
-
Below is a workflow to guide your initial troubleshooting for low conversion.
Caption: A systematic workflow for troubleshooting low conversion.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the boronic acid. What is causing this homocoupling and how can I stop it?
A2: This is a classic side reaction known as boronic acid homocoupling. It significantly reduces the yield of your desired product and complicates purification.[6] The primary causes are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to form the homocoupled product.[6][7]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it can directly promote the homocoupling of the boronic acid before the catalytic cycle is fully established.[6][7] This is particularly prevalent with electron-deficient arylboronic acids.[1][10]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Use a subsurface sparge with nitrogen or argon for 15-20 minutes to thoroughly remove dissolved oxygen from the solvent and reaction mixture before adding the catalyst.[7]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with a ligand) can sometimes mitigate the homocoupling that occurs at the start of the reaction with Pd(II) precatalysts.[4]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help ensure the palladium remains in the Pd(0) state, suppressing the Pd(II)-mediated pathway.[7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos, can favor the desired cross-coupling pathway over homocoupling.[1][10]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Suzuki Coupling with (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving (5-Chlorobenzo[b]thiophen-2-yl)boronic acid. Our goal is to equip you with the scientific rationale and practical steps to diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing challenges you may face in the lab.
Q1: I'm observing a significant amount of 5-Chlorobenzo[b]thiophene in my crude reaction mixture. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation, a major and often frustrating side reaction in Suzuki-Miyaura couplings. [1][2] Protodeboronation is the replacement of the carbon-boron bond with a carbon-hydrogen bond, effectively consuming your boronic acid and converting it into the corresponding arene.[1] Thienylboronic acids, like the one you are using, are particularly susceptible to this undesired reaction, especially under basic conditions.[3]
The mechanism can be complex and is highly dependent on the reaction pH.[1][4] Both acid- and base-catalyzed pathways exist.[5] Under the basic conditions typical for Suzuki coupling, a boronate species ([ArB(OH)₃]⁻) is formed, which can then be protonated by a proton source (like water in the solvent mixture), leading to the cleavage of the C-B bond.[4][5]
The key to overcoming protodeboronation is to accelerate the desired cross-coupling catalytic cycle so that it outcompetes the decomposition of the boronic acid.[2]
References
Technical Support Center: Purification of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid Reaction Products
Welcome to the technical support guide for purifying reaction products derived from (5-chlorobenzo[b]thiophen-2-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-tested solutions to common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the workup and purification of products from reactions involving this compound.
Q1: My final product is contaminated with unreacted boronic acid and/or a biaryl homocoupled impurity. How can I remove them?
Answer: This is the most common purification challenge. Boronic acids are prone to hydrolysis (protodeboronation) and oxidative homocoupling, especially in the presence of oxygen and a Pd(II) species.[1][2] The starting boronic acid and its homocoupled dimer (bis(5-chlorobenzo[b]thiophen-2-yl)) often have polarities similar to the desired product, complicating chromatographic separation.
Root Causes & Mechanistic Insight:
-
Excess Reagent: Using a stoichiometric excess of the boronic acid is common to drive the reaction to completion, leaving unreacted material.
-
Homocoupling: The presence of oxygen can facilitate the Pd-catalyzed coupling of two boronic acid molecules.[2] This side reaction is often promoted by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]
-
Acidity: Boronic acids are weak Lewis acids (pKa ~8-10) and can behave similarly to carboxylic acids, allowing for selective extraction.[3][4]
Solutions:
-
Aqueous Basic Wash (First Line of Defense):
-
Principle: Exploits the acidic nature of the boronic acid. A mild base converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous phase.
-
Protocol: During the aqueous workup, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM), wash the organic layer 2-3 times with a dilute aqueous base such as 1M sodium carbonate (Na₂CO₃), 1M sodium hydroxide (NaOH), or saturated sodium bicarbonate (NaHCO₃).[5]
-
Expert Tip: Use Na₂CO₃ or NaHCO₃ if your desired product contains base-sensitive functional groups like esters, which could be hydrolyzed by strong bases like NaOH.
-
-
Diethanolamine Adduct Formation:
-
Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from nonpolar organic solvents.[6][7]
-
Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ether). Add one equivalent of diethanolamine (relative to the estimated boronic acid impurity) and stir. The boronic acid-diethanolamine adduct will precipitate and can be removed by filtration.[6]
-
-
Optimized Chromatography:
-
If basic washes are insufficient, careful flash column chromatography is required. The homocoupled product is typically less polar than the desired cross-coupled product. A shallow solvent gradient is often necessary to achieve separation. See the detailed protocol in the FAQ section.
-
Q2: My column chromatography provides poor separation ("streaking" or co-elution) of my 5-chlorobenzo[b]thiophene-derived product.
Answer: Poor separation on silica gel can result from an improper solvent system, interactions between the sulfur heteroatom and the silica, or the presence of highly polar impurities.
Solutions & Optimization Strategy:
-
Systematic Solvent Screening (TLC):
-
Principle: The ideal solvent system should provide a retention factor (Rf) for your desired product of ~0.3-0.4 on the TLC plate.[8]
-
Protocol:
-
Start with a standard non-polar/polar solvent system like Hexanes/Ethyl Acetate (EtOAc). Run TLCs at various ratios (e.g., 9:1, 4:1, 2:1).[8]
-
If separation is poor, switch the polar modifier. Dichloromethane/Methanol (DCM/MeOH) is a more polar system suitable for more polar products.
-
Consider adding a small amount (~0.5-1%) of a modifier like triethylamine (TEA) if your product is basic, or acetic acid if it is acidic, to suppress tailing on the silica gel.
-
-
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): If the compound is highly non-polar or unstable on silica, reverse-phase chromatography can be an excellent alternative. Elution is performed with polar solvents like water/acetonitrile or water/methanol.[7] This is particularly useful for removing very non-polar impurities.
-
Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be used as the stationary phase.
-
Q3: After purification, my product is an off-white or grayish solid, indicating palladium contamination. How do I remove residual catalyst?
Answer: Residual palladium can interfere with subsequent reactions and is often toxicologically unacceptable for drug candidates. It typically presents as finely divided, black/gray palladium metal (Pd black) or soluble Pd species.
Solutions:
-
Filtration through Celite®:
-
Principle: Pd black can be physically removed by filtration.
-
Protocol: After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a short plug of Celite® in a fritted funnel before proceeding with the aqueous workup. This removes the majority of heterogeneous palladium.[9]
-
-
Charcoal Treatment:
-
Principle: Activated charcoal has a high surface area and can adsorb residual soluble palladium species and colored organic impurities.
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-2% w/w), stir or heat briefly (e.g., 15-30 minutes), and then filter through Celite® to remove the charcoal.[10] Caution: Using too much charcoal can lead to loss of the desired product.
-
-
Metal Scavengers:
-
Principle: For applications requiring very low palladium levels (<10 ppm), functionalized silica gels (e.g., thiol- or amine-functionalized) can be used. These scavengers selectively bind to the metal, allowing for its removal by simple filtration.
-
Protocol: Stir the purified product in a solution with the scavenger resin for a few hours, then filter to remove the resin-bound metal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for products of this compound couplings: chromatography or recrystallization?
Answer: The choice depends on the scale of the reaction and the physical properties of the product.
-
Flash Column Chromatography: This is the most versatile and common method, especially during discovery and optimization phases. It is effective for separating mixtures of compounds with different polarities and works for both solids and oils.[8][9]
-
Recrystallization: This is the ideal method for final purification of solid products, particularly on a larger scale (>1 gram).[11] It is highly effective at removing small amounts of impurities from a crystalline solid matrix, often yielding material of >99.5% purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[12]
A common and effective strategy is to perform an initial purification by flash chromatography to isolate the major product, followed by a final recrystallization to achieve high purity.
Q2: I need to perform a recrystallization. How do I choose the right solvent?
Answer: The ideal recrystallization solvent will dissolve your compound completely when hot (at or near the solvent's boiling point) but very poorly when cold (at room temperature or in an ice bath).[10][12]
Protocol: Small-Scale Solvent Screening [11]
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with common solvents: Hexanes, EtOAc, Isopropanol, Ethanol, Toluene, Acetone).
-
If the solid dissolves at room temperature, that solvent is unsuitable as a single-solvent system.
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is the one that produces a high yield of well-formed crystals upon cooling.
Data Summary Table for Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Low | High | Good, slow crystal growth | Excellent Choice |
| Hexanes | Insoluble | Low | Poor dissolution | Unsuitable |
| Ethyl Acetate | High | High | No crystals form | Unsuitable (Consider as part of a two-solvent system) |
| Toluene/Hexanes | Low | High | Oiled out initially, then solidified | Potential Choice (Optimize cooling rate) |
Q3: How can I develop a robust method for flash column chromatography?
Answer: A systematic approach starting with Thin Layer Chromatography (TLC) is crucial.
Step-by-Step Protocol: Flash Column Chromatography Method Development
-
TLC Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a chosen solvent system (e.g., 4:1 Hexanes:EtOAc).
-
Visualize the spots under UV light. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from major impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel, either as a dry powder or as a slurry in the initial, non-polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under vacuum. Load the resulting free-flowing powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity, e.g., from 10% EtOAc in Hexanes to 30% EtOAc).
-
Collect fractions and monitor their contents by TLC to identify and combine those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying products from this compound reactions.
Caption: Decision workflow for purification strategy selection.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit r/chemistry. (2017).
- Uslu, H., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- ResearchGate. (2016).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Gáspár, A., et al. (2025). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. MDPI.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (2005).
- Professor Dave Explains. (2020).
- MIT Digital Lab Techniques Manual. (2010).
- ResearchGate. (2017).
- da Costa, J. F., et al. (2019).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homocoupling of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the homocoupling of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid. Our goal is to provide you with a scientifically grounded, actionable framework to diagnose, troubleshoot, and ultimately minimize this yield-reducing side reaction, ensuring the efficient synthesis of your target biaryl compounds.
The Challenge: Understanding Homocoupling in the Context of this compound
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency can be compromised by side reactions, most notably the homocoupling of the boronic acid partner to form a symmetrical biaryl dimer.[1] This not only consumes valuable starting material but also complicates downstream purification.
The substrate , this compound, possesses a heteroaromatic ring system that can be prone to both homocoupling and protodeboronation, a related side reaction where the boronic acid moiety is replaced by a hydrogen atom.[2] The presence of the chloro-substituent and the thiophene ring introduces electronic and steric factors that must be carefully managed.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound in a direct question-and-answer format.
Q1: I'm observing a significant amount of the homocoupled dimer of this compound in my reaction. What are the primary causes?
A1: The formation of the homocoupled product, bis(5-chlorobenzo[b]thiophen-2-yl), is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[1] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q2: How can I effectively eliminate oxygen from my reaction to prevent homocoupling?
A2: Proper degassing of your solvent and reaction vessel is crucial. We recommend the following procedure:
-
Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or high-purity Nitrogen) for at least 30-60 minutes.
-
Reaction Vessel Purge: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the vessel to cool to room temperature under an inert atmosphere.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, especially for sensitive reactions, perform three cycles of freeze-pump-thaw on your solvent-containing reaction mixture before adding the catalyst.
Q3: My boronic acid seems to be degrading, and I'm also seeing protodeboronation. How are these related to homocoupling and how can I prevent them?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for heteroaromatic boronic acids, particularly under basic, aqueous conditions.[2] While distinct from homocoupling, the conditions that favor protodeboronation can also impact overall reaction efficiency. Here's how to address it:
-
Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids.[3] Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄.[3]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to anhydrous conditions can significantly suppress this side reaction.[1]
-
Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can lead to more consistent reaction outcomes.[3][4]
Q4: What is the best choice of palladium catalyst and ligand to minimize homocoupling?
A4: The choice of catalyst and ligand is critical for promoting the desired cross-coupling over homocoupling.
-
Palladium Source: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial Pd(II)-mediated homocoupling. If using a Pd(II) precatalyst, ensure its rapid reduction to Pd(0) in situ.
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective at minimizing homocoupling.[1] Ligands such as SPhos and XPhos, developed by the Buchwald group, or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[1]
Q5: How do solvent and temperature affect the formation of the homocoupling byproduct?
A5: Both solvent and temperature play a significant role in reaction selectivity.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[5] Often, a co-solvent system, such as dioxane/water, is employed. However, the water content should be carefully optimized to avoid excessive boronic acid degradation.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[6]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway, as well as a logical workflow for troubleshooting.
Caption: Suzuki-Miyaura cycle vs. Homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
Optimized Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura cross-coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (finely ground, dried, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Parameter Optimization Summary
The following table summarizes the impact of various reaction parameters on the formation of the homocoupling byproduct.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or N₂) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in one of the homocoupling pathways.[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids direct reaction of Pd(II) with the boronic acid, which generates the homocoupled product.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Stabilizes the Pd(0) center and sterically disfavors the formation of intermediates leading to homocoupling.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Reduces the rate of boronic acid decomposition and side reactions compared to strong bases like NaOH.[3] |
| Solvent | Anhydrous or minimal water | Minimizes protodeboronation and other water-mediated side reactions.[1] |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | Slows down the rate of side reactions, which can be more sensitive to temperature increases than the desired coupling.[1][6] |
References
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- NIH. (n.d.).
- BenchChem. (2025). 3-Thienylboronic Acid as a Reagent for Biaryl Synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- White Rose Research Online. (n.d.).
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem. (2025).
- Wiley Online Library. (2019).
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid under various reaction conditions
Technical Support Center: (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
A Guide to Stability, Handling, and Reaction Optimization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice on the stability and handling of this reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success when using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many boronic acids, the two primary stability concerns are protodeboronation and the formation of its cyclic anhydride, boroxine .[1][2]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, which results in the formation of 5-chlorobenzo[b]thiophene as a byproduct.[1] This process is often accelerated by aqueous acidic or basic conditions, temperature, and certain metal catalysts.[3][4] Heteroaryl boronic acids, particularly those with electron-rich rings like thiophenes, can be more susceptible to this side reaction.[4]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered boroxine ring.[5][6] While this process removes water, the presence of water can hydrolyze the boroxine back to the active boronic acid.[6][7] The formation of boroxine can affect the stoichiometry and solubility of your reaction.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to maintain the integrity of the reagent. We recommend the following conditions based on general best practices for boronic acids:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | Minimizes thermal decomposition and slows the rate of boroxine formation.[8] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents potential oxidation, although boronic acids are relatively air-stable.[8] |
| Moisture | Keep in a tightly sealed container with a desiccant. | Boronic acids are hygroscopic and moisture can facilitate protodeboronation and affect the boronic acid/boroxine equilibrium.[8][9] |
Q3: My solid this compound appears clumpy and not like a fine powder. Is it still usable?
A3: Clumping is often a sign of moisture absorption, which can lead to the formation of boroxine or hydrolysis byproducts.[9] While the material may still be reactive, its effective molecular weight has changed, and it contains impurities. For critical applications requiring precise stoichiometry, we recommend the following:
-
Dry the material: Place the solid in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove excess water.
-
Use as-is with caution: For less sensitive reactions, you may be able to use the material directly, but consider increasing the molar equivalent slightly (e.g., 1.2-1.5 eq.) to compensate for inactive species.
-
Purification: In some cases, recrystallization or conversion to a more stable boronate ester (e.g., pinacol ester) followed by hydrolysis may be necessary.
Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a primary application for this reagent.[10] However, reactions with thienylboronic acids can sometimes be challenging.[11] Below are common issues and our recommended solutions.
Issue 1: Low or no conversion of the aryl halide.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Catalyst Deactivation | The Pd(0) active species is being oxidized or inhibited. Ensure the reaction is thoroughly degassed (3x vacuum/backfill cycles with argon or nitrogen) and that solvents are anhydrous and sparged.[12] |
| Ineffective Base | The base may be too weak, insoluble, or sterically hindered to facilitate transmetalation. For 2-thienylboronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ often perform better than Na₂CO₃.[11][13] Ensure the base is a fine powder to maximize surface area. |
| Poor Reagent Solubility | If the boronic acid or aryl halide is not sufficiently soluble, the reaction will be slow. A key to success is ensuring adequate solubility of all components.[11] Consider solvent systems like dioxane/water, THF/water, or DME/water. |
| Protodeboronation of Starting Material | The boronic acid is decomposing before it can couple. This is a common side reaction.[1] Solutions: 1. Use a milder base (e.g., K₂CO₃, CsF). 2. Lower the reaction temperature. 3. Use the corresponding pinacol ester derivative, which can be more stable.[3] 4. Add the boronic acid in portions throughout the reaction. |
Issue 2: Significant formation of 5-chlorobenzo[b]thiophene (protodeboronation byproduct).
This indicates that the cleavage of the C-B bond is kinetically competitive with the desired cross-coupling.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
To favor the desired pathway:
-
Minimize Water: While water is often necessary for Suzuki reactions, excess water can accelerate protodeboronation. Use the minimum amount required to solubilize the base.
-
Choose the Right Base: The rate of protodeboronation is highly pH-dependent.[3][14] Avoid very strong hydroxides (NaOH, KOH) if possible. Carbonates or phosphates are generally safer choices.
-
Use a More Stable Boronate Ester: Converting the boronic acid to its pinacol or MIDA ester can protect it from premature decomposition. The active boronic acid is then slowly released under the reaction conditions.
Issue 3: Formation of a homocoupled (biaryl) byproduct of the boronic acid.
This typically occurs when Pd(II) species are present, often from using a Pd(II) precatalyst without sufficient reduction to Pd(0), or if the reaction mixture is exposed to oxygen.[15]
Solutions:
-
Ensure rigorous degassing to prevent oxidation of the Pd(0) catalyst.
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure your precatalyst is effectively reduced at the start of the reaction.
Experimental Protocols & Best Practices
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd).
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[12]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Assessing Boronic Acid Purity via Boroxine Equilibrium
You can estimate the purity of your boronic acid by observing the equilibrium between the monomer and the trimeric boroxine using ¹H NMR.
Caption: Reversible equilibrium between boronic acid and boroxine.
Methodology:
-
Dissolve a known mass of the boronic acid in a dry, aprotic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum.
-
The B(OH)₂ protons of the boronic acid will appear as a broad singlet. The protons on the aromatic ring adjacent to the boron atom will have slightly different chemical shifts for the monomer versus the boroxine.
-
By integrating the distinct aromatic signals corresponding to the monomer and the boroxine, you can determine the ratio of the two species in your solid sample. This equilibrium is entropically driven.[6][7]
References
- Cammidge, A. N., et al. (2006).
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link][16][17][18]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link][9]
- Cox, P. A., et al. (2016). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of Organic Chemistry, 81(20), 9717-9726.
-
Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12135–12142. [Link][5]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link][1]
- Butters, M., et al. (2010). Development of a Practical Synthesis of an Arylboronic Acid. Organic Process Research & Development, 14(6), 1396-1402.
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1249. [Link][14][19]
- Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(8), 834-835.
-
Strømsodd, E. A., et al. (2018). Strategies for successful Suzuki–Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 159, 533-540. [Link][11]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][15]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. チアナフテン-2-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Deboronation of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Chlorobenzo[b]thiophen-2-yl)boronic acid in their synthetic workflows. Deboronation, the undesired cleavage of the carbon-boron bond, is a common challenge that can significantly impact reaction yields and purity. This resource provides in-depth, evidence-based strategies to mitigate this side reaction, ensuring the success of your experiments.
Understanding the Challenge: The Instability of the C-B Bond
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, leading to the formation of an undesired byproduct.[1] This process is often a significant competing reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The susceptibility of a boronic acid to protodeboronation is influenced by several factors, including the electronic nature of the organic substituent, pH, temperature, and the choice of solvent and base.[1]
For heteroaromatic boronic acids like this compound, the propensity for deboronation can be particularly pronounced. Thienylboronic acids, for instance, are known to undergo rapid protodeboronation at a pH above 10, which is a common condition for many Suzuki-Miyaura cross-coupling reactions.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield, and I'm observing the formation of 5-chlorobenzo[b]thiophene as a major byproduct. What is happening and how can I fix it?
A1: The formation of 5-chlorobenzo[b]thiophene is a classic indicator of protodeboronation. This side reaction is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling.[3] The base promotes the formation of the more reactive tetrahedral boronate anion, which is more susceptible to protonolysis.[3][4]
Troubleshooting Strategies:
-
Optimize the Base: The choice and concentration of the base are critical. While a base is necessary to facilitate transmetalation, excessively strong or high concentrations of base can accelerate deboronation.[4] Consider using a weaker base or a carefully controlled stoichiometry. For instance, potassium carbonate (K₂CO₃) has been noted to promote deboronation of some arylboronic acids.[5] Experiment with milder bases like potassium phosphate (K₃PO₄) or organic bases.
-
Reaction Temperature and Time: Elevated temperatures can increase the rate of deboronation.[6] Aim for the lowest effective temperature for your coupling reaction. Similarly, prolonged reaction times can lead to increased byproduct formation. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Palladium Precatalyst Selection: The rate of the desired coupling reaction relative to the rate of deboronation is key. Utilizing a highly active palladium precatalyst that promotes rapid catalytic turnover can favor the cross-coupling pathway over the decomposition of the boronic acid.[1][7] This ensures that the boronic acid is consumed in the productive reaction before it has a chance to decompose.
Q2: I suspect my stored this compound has degraded. How should I properly store this reagent?
A2: Boronic acids can be sensitive to atmospheric moisture and temperature fluctuations during storage, which can lead to degradation.[8]
Recommended Storage Protocol:
-
Keep it Dry: Store the boronic acid in a tightly sealed container in a desiccator to protect it from moisture. Anhydrous products can be hygroscopic.[8]
-
Keep it Cool: Store at a reduced temperature, as recommended by the supplier. Exposure to temperatures above 29°C (85°F) can cause some borates to lose water of crystallization, which can lead to caking and degradation.[8]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Q3: Can the choice of solvent influence the rate of deboronation?
A3: Yes, the solvent system can play a significant role. Protic solvents, especially water, can act as a proton source for the deboronation reaction.[1] While aqueous conditions are common in Suzuki-Miyaura reactions, minimizing the water content or using a less protic solvent system can be beneficial. The binding affinities of boronic acids with diols, a related equilibrium, have been shown to be solvent-dependent.[9]
Solvent System Considerations:
-
Aprotic Solvents: Consider using a higher proportion of aprotic solvents like dioxane, THF, or toluene in your reaction mixture.
-
Anhydrous Conditions: If your reaction chemistry allows, performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.
Q4: Are there any chemical modifications or derivatives of the boronic acid I can use to improve its stability?
A4: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.[1][10]
Recommended Boronic Acid Derivatives:
| Derivative | Key Features |
| Pinacol Esters | One of the most common protecting groups. Generally stable to chromatography.[11] |
| MIDA Boronates | Air-stable and highly effective for cross-coupling.[12][13] They are stable to anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions.[13] |
| Potassium Trifluoroborates | Highly stable to oxidation and can be considered "protected boronic acids".[13] They are also generally stable to air and moisture. |
Q5: How does pH affect the stability of this compound?
A5: The pH of the reaction medium is a critical parameter governing the stability of boronic acids.[3] Both acidic and basic conditions can promote protodeboronation, but the mechanisms differ.[1]
-
Acidic Conditions: Acid-catalyzed deboronation can occur.[1]
-
Basic Conditions: Base-catalyzed deboronation is often more relevant in the context of Suzuki-Miyaura coupling. The base facilitates the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[3] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3]
The stability of a given boronic acid is often maximal at a specific pH, which is typically in the neutral to slightly acidic range.[1]
Troubleshooting Workflow
Here is a systematic approach to diagnosing and resolving deboronation issues with this compound.
Caption: Troubleshooting workflow for deboronation.
Experimental Protocol: Purification of Boronic Acids
If you suspect your boronic acid has degraded or contains impurities, a purification step can be beneficial.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing boronic acids include water, ethanol, or mixtures of organic solvents.[14]
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified boronic acid thoroughly under vacuum. Do not heat above 170°C, as boric acid can decompose at this temperature.[15]
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent (e.g., diethyl ether).
-
Base Extraction: Treat the organic solution with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt.[16]
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified boronic acid.[16]
-
Isolation and Drying: Collect the solid by filtration, wash with water, and dry thoroughly.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - PubMed. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
-
Borate handling and storage - U.S. Borax. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]
-
How to Purify Boric Acid (by Recrystallization) - YouTube. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Optimizing Suzuki Coupling with High-Purity Boronic Esters. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
-
Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation - PubMed. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid: A Comparative Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. (5-Chlorobenzo[b]thiophen-2-yl)boronic acid, a key building block in organic synthesis, particularly for creating compounds with potential therapeutic applications, requires rigorous analytical characterization. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with alternative analytical techniques and insights into the experimental nuances.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (protons and carbons) provides a detailed map of connectivity and spatial relationships within a molecule. For a molecule like this compound, with its distinct aromatic regions, NMR is indispensable for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict the chemical shifts and coupling patterns with high accuracy by analyzing the spectra of its constituent parts: the benzo[b]thiophene core and the effects of the chloro and boronic acid substituents.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the benzothiophene ring system. The electron-withdrawing nature of the chlorine atom and the boronic acid group, alongside the inherent electronic properties of the fused ring system, will influence the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H3 | ~7.8 - 8.0 | s | - | Located on the thiophene ring, adjacent to the electron-withdrawing boronic acid group, leading to a downfield shift. Expected to be a singlet due to the absence of adjacent protons. |
| H4 | ~7.9 - 8.1 | d | ~8.5 | Part of the benzene ring, ortho to the chlorine atom, experiencing its deshielding effect. Coupled to H6. |
| H6 | ~7.4 - 7.6 | dd | ~8.5, ~2.0 | Coupled to both H4 and H7. |
| H7 | ~7.8 - 8.0 | d | ~2.0 | Coupled to H6. |
| B(OH)₂ | Broad singlet | - | - | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. Their chemical shift can vary significantly with concentration and solvent. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The presence of the chlorine atom and the boronic acid group will cause notable shifts in the carbon resonances compared to the parent benzo[b]thiophene.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~135 - 140 | Directly attached to the boronic acid group, leading to a significant downfield shift. |
| C3 | ~125 - 130 | Adjacent to the carbon bearing the boronic acid. |
| C3a | ~140 - 142 | Bridgehead carbon. |
| C4 | ~123 - 126 | Influenced by the adjacent chlorine atom. |
| C5 | ~130 - 133 | Directly attached to the chlorine atom, resulting in a downfield shift. |
| C6 | ~125 - 128 | |
| C7 | ~122 - 125 | |
| C7a | ~138 - 140 | Bridgehead carbon. |
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable and interpretable NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals to determine the relative ratios of the different types of protons.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is paramount for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here’s a comparison of NMR with other relevant analytical methods for this compound.
Table 3: Comparison of Analytical Techniques for the Analysis of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity, stereochemistry, purity assessment. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS). | High sensitivity, provides accurate mass information. | Does not provide detailed structural connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities.[1] | High sensitivity, excellent for purity determination and quantitative analysis. | Does not provide structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities, may require derivatization for boronic acids.[2] | High separation efficiency for volatile compounds. | This compound is not sufficiently volatile for direct GC analysis. |
| ¹¹B NMR Spectroscopy | Information about the boron center, its coordination state, and interactions.[3][4][5] | Directly probes the boron nucleus, useful for studying boronic acid chemistry.[3][4] | Requires a multinuclear NMR probe, less common than ¹H and ¹³C NMR. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, B-O, C-Cl). | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Workflow for Comprehensive Characterization
A logical workflow for the complete analytical characterization of a newly synthesized batch of this compound would be as follows:
Caption: Workflow for the comprehensive analytical characterization of this compound.
Conclusion
The structural analysis of this compound relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. By carefully acquiring and interpreting the NMR data, researchers can confidently confirm the identity and purity of this important synthetic intermediate. While NMR is the central analytical tool, a holistic approach that incorporates complementary techniques such as mass spectrometry and HPLC is crucial for a complete and robust characterization, ensuring the quality and reliability of the compound for its intended applications in drug discovery and development.
References
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... - ResearchGate. ResearchGate. Available at: [Link]
-
17O NMR studies of boronic acids and their derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. University of Wisconsin-Madison. Available at: [Link]
-
11 B NMR Chemical Shifts - SDSU Chemistry. San Diego State University. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Waters Corporation. Available at: [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International - Chromatography Online. Chromatography Online. Available at: [Link]
-
Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. (5-Chlorobenzo[b]thiophen-2-yl)boronic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active molecules. However, their analysis by mass spectrometry is not without its challenges. The inherent reactivity of the boronic acid moiety, coupled with the structural complexity of the benzothiophene core, necessitates a nuanced and well-informed analytical approach. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound and its analogs, supported by experimental protocols and data-driven insights.
The Challenge: Unmasking Boronic Acids by Mass Spectrometry
Arylboronic acids are notoriously prone to dehydration in the gas phase, leading to the formation of cyclic trimeric anhydrides known as boroxines. This phenomenon can significantly complicate spectral interpretation, masking the true molecular ion and generating a complex mixture of oligomeric species. Furthermore, the choice of ionization technique profoundly influences the observed fragmentation patterns and overall sensitivity. A thorough understanding of these factors is critical for developing robust and reliable analytical methods.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometric analysis of boronic acids. While direct analysis is feasible with certain soft ionization techniques, derivatization is often employed to enhance volatility, improve ionization efficiency, and suppress boroxine formation.[1] This section compares the utility of Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Electrospray Ionization (ESI-MS): The "Softer" Approach
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it a primary choice for the direct analysis of boronic acids from solution.[1]
Typical Observations:
-
In positive ion mode, the formation of protonated molecules [M+H]+ and adducts with alkali metals (e.g., [M+Na]+) or solvents is common.
-
In negative ion mode, deprotonated molecules [M-H]- are typically observed.[1]
-
The propensity for in-source reactions, including dehydration and boroxine formation, can still be a factor depending on the source conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization
GC-MS offers excellent chromatographic separation and often provides detailed, reproducible fragmentation patterns upon electron ionization (EI). However, the low volatility and polar nature of boronic acids necessitate a derivatization step, typically silylation, to make them amenable to gas chromatography.[1]
Typical Observations:
-
Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons of the boronic acid with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Electron ionization at 70 eV leads to extensive fragmentation, providing rich structural information that can be used to confirm the identity of the analyte.[1]
Experimental Protocols
To ensure reproducible and reliable data, the following detailed protocols are provided for both ESI-MS and GC-MS analysis.
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the boronic acid derivative in a suitable solvent system, such as a mixture of acetonitrile and water (1:1 v/v). To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode. A typical starting concentration is in the range of 1-10 µg/mL.[1]
-
Instrumentation: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatograph (LC) for separation of mixtures.
-
MS Parameters (Typical):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Mass Range: m/z 50-1000
-
Caption: Workflow for ESI-MS analysis of boronic acids.
Protocol 2: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1 mg of the boronic acid into a micro-reaction vial.
-
Add 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[1]
-
Securely cap the vial and heat the mixture at 60-70°C for 30 minutes in a heating block or oven.
-
-
Instrumentation:
-
Injector Temperature: 250 - 280 °C
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.[1]
-
Caption: Workflow for GC-MS analysis of boronic acids via silylation.
Mass Spectrometric Data and Fragmentation Patterns
While specific experimental mass spectra for this compound are not widely available in public databases, we can predict its behavior and that of its derivatives based on the known fragmentation patterns of related compounds.
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted Key Fragments (m/z) and Observations |
| This compound | C₈H₆BClO₂S | 211.46 | ESI-MS: [M-H]⁻ at m/z 210/212 (isotope pattern for Cl). [M+H]⁺ at m/z 212/214. Potential for boroxine formation. GC-MS (TMS derivatized): Molecular ion of the di-TMS derivative. Fragments corresponding to the loss of methyl, TMS, and cleavage of the C-B bond. |
| (5-Bromobenzo[b]thiophen-2-yl)boronic acid | C₈H₆BBrO₂S | 255.93 | ESI-MS: Predicted adducts include [M+H]⁺ at m/z 256/258 and [M+Na]⁺ at m/z 278/280, showing the characteristic bromine isotope pattern.[2] |
| (5-Methylbenzo[b]thiophen-2-yl)boronic acid | C₉H₉BO₂S | 192.05 | EI-MS (predicted): A stable molecular ion is expected. Fragmentation would likely involve the loss of the methyl group and cleavage of the boronic acid moiety. |
| (5-Cyanobenzo[b]thiophen-2-yl)boronic acid | C₉H₆BNO₂S | 203.03 | The electron-withdrawing nature of the cyano group may influence ionization efficiency and fragmentation pathways. |
| Benzo[b]thiophene-2-boronic acid | C₈H₇BO₂S | 178.02 | This parent compound would serve as a baseline for understanding the fragmentation of the core structure. |
Predicted Fragmentation Pathway of this compound (EI-MS of TMS derivative)
Electron ionization of the di-TMS derivative of this compound is expected to induce fragmentation at several key points, providing valuable structural information.
Caption: Predicted EI fragmentation of di-TMS-(5-Chlorobenzo[b]thiophen-2-yl)boronic acid.
Causality behind the Fragmentation:
-
Loss of a Methyl Radical (- •CH₃): This is a very common fragmentation pathway for trimethylsilyl derivatives, leading to a stable ion with the charge localized on the silicon atom.
-
Cleavage of the C-B Bond: The bond between the benzothiophene ring and the boron atom is susceptible to cleavage, resulting in the formation of an ion corresponding to the intact (5-Chlorobenzo[b]thiophene) moiety. This fragment is highly diagnostic for the core structure of the molecule.
-
Further Fragmentation of the Heterocycle: The resulting (5-Chlorobenzo[b]thiophene) cation can undergo further fragmentation, such as the loss of chlorine or cleavage of the thiophene ring, providing additional structural confirmation.
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives requires careful consideration of the analytical goals and the inherent chemical properties of this class of compounds.
-
For rapid screening and molecular weight confirmation , LC-ESI-MS is the method of choice due to its speed and minimal sample preparation requirements. However, one must be vigilant for the presence of adducts and potential in-source reactions.
-
For unambiguous structural elucidation and impurity profiling , GC-MS following silylation is highly recommended. The detailed fragmentation patterns generated by electron ionization provide a wealth of structural information that is invaluable for confirming the identity of the analyte and any related substances.
By leveraging the comparative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can develop robust and reliable analytical methods for the characterization of this compound and its derivatives, thereby accelerating their research and development efforts.
References
-
PubChem. (n.d.). 5-bromobenzo[b]thiophene-2-boronic acid. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Reactivity of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is critical and significantly influences reaction efficiency and yield. This guide provides an in-depth comparative analysis of the reactivity of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid against other commonly used boronic acids. By examining the electronic and steric factors that govern its performance in the Suzuki-Miyaura catalytic cycle, we offer insights to aid in reaction design and optimization for the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.
Understanding the Fundamentals: Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate and success of the transmetalation step are influenced by several factors, primarily the electronic and steric properties of the boronic acid. Generally, boronic acids with electron-donating groups are more nucleophilic and tend to undergo transmetalation more readily, leading to faster reactions and higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, potentially slowing down this step.
Comparative Analysis: this compound in Focus
This compound presents a unique combination of structural features that influence its reactivity: a bicyclic aromatic benzothiophene core, a boronic acid group at the 2-position, and an electron-withdrawing chloro substituent at the 5-position.
Electronic Effects
The benzothiophene ring system is generally considered to be electron-rich, which can facilitate the transmetalation step. However, the presence of the chlorine atom at the 5-position introduces an inductive electron-withdrawing effect. This effect can modulate the overall electron density of the benzothiophene ring and, consequently, the nucleophilicity of the carbon atom attached to the boron.
To illustrate this, let's compare the expected reactivity with other boronic acids:
| Boronic Acid | Key Structural Features | Expected Electronic Influence on Reactivity |
| Phenylboronic Acid | Unsubstituted aromatic ring | Serves as a baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating methoxy group | Increased nucleophilicity, generally leading to higher reactivity. |
| 4-Nitrophenylboronic Acid | Strong electron-withdrawing nitro group | Decreased nucleophilicity, often resulting in lower reactivity. |
| This compound | Benzothiophene core with a chloro substituent | The electron-rich nature of the benzothiophene may be tempered by the electron-withdrawing chlorine, leading to moderate reactivity. |
| Benzo[b]thiophen-2-ylboronic acid | Unsubstituted benzothiophene core | Expected to be more reactive than its 5-chloro counterpart due to the absence of the deactivating chloro group.[2] |
Steric Effects
The benzothiophene moiety is a planar, bicyclic system. While larger than a simple phenyl ring, the boronic acid group at the 2-position is relatively unhindered. Therefore, steric hindrance from the core structure is not expected to be a major impediment to the coupling reaction, especially when compared to boronic acids with bulky ortho substituents.
Figure 2: Structural comparison of selected boronic acids.
Experimental Data and Performance Insights
An optimized protocol for the Suzuki-Miyaura coupling of the parent benzo[b]thiophen-2-ylboronic acid with various aryl halides has been reported, achieving good to excellent yields (56-71%).[2] This suggests that the benzothiophene core is well-suited for this transformation.
| Aryl Halide | Product | Yield (%) |
| 5-bromonicotinic acid | 5-(Benzo[b]thiophen-2-yl)nicotinic acid | 71 |
| 3-amino-5-bromopyridine | 5-(Benzo[b]thiophen-2-yl)pyridin-3-amine | 68 |
| 3-bromo-5-nitrosalicylaldehyde | 3-(Benzo[b]thiophen-2-yl)-5-nitrosalicylaldehyde | 56 |
| Table adapted from data reported in a study on the synthesis of C2-substituted benzo[b]thiophene derivatives.[2] |
For This compound , while specific comparative yield data is scarce, its successful application in the synthesis of various compounds indicates its utility as a coupling partner. The presence of the chloro group, while potentially deactivating, also offers an additional site for further functionalization, a valuable feature in medicinal chemistry and materials science.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Benzo[b]thiophene Boronic Acids
This protocol is based on an optimized procedure for the coupling of benzo[b]thiophen-2-ylboronic acid and can serve as a starting point for reactions with its 5-chloro derivative.[2]
Materials:
-
Aryl or heteroaryl halide (1 mmol)
-
Benzo[b]thien-2-ylboronic acid or this compound (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
Cs₂CO₃ (1.4 mmol)
-
THF/H₂O (v/v, ratio may need optimization)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (THF).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate vessel, dissolve the boronic acid and Cs₂CO₃ in degassed water.
-
Add the aqueous solution of the boronic acid and base to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable building block for the synthesis of functionalized benzothiophene derivatives via the Suzuki-Miyaura cross-coupling. Its reactivity is governed by a balance of the electron-rich nature of the benzothiophene core and the electron-withdrawing effect of the 5-chloro substituent. While it may exhibit slightly attenuated reactivity compared to its unsubstituted counterpart, judicious selection of catalyst, ligand, and reaction conditions can lead to successful couplings with good yields. The presence of the chloro group provides a handle for further synthetic transformations, enhancing its utility in the design and synthesis of complex molecular architectures for drug discovery and materials science.
References
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Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
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comparing the efficacy of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid in different cross-coupling reactions
An In-Depth Comparative Guide to the Efficacy of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, frequently incorporated into the core structures of pharmacologically active compounds. Its presence is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to functionalize this core through modern synthetic methods is paramount in medicinal chemistry and drug discovery. This compound has emerged as a key building block, enabling the formation of crucial carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparison of the efficacy of this compound in three seminal cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. We will delve into the mechanistic underpinnings that dictate its performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Part 1: The Suzuki-Miyaura Reaction: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is the most prevalent and powerful method for utilizing boronic acids to form C-C bonds, lauded for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[1] this compound is an excellent coupling partner in this reaction, primarily due to the favorable electronic properties of the benzothiophene ring system.
Mechanistic Insights
The efficacy of the Suzuki-Miyaura coupling hinges on a well-established catalytic cycle involving a palladium catalyst.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the crucial, often rate-determining step where the organic group is transferred from the boron atom to the palladium center.[3] The presence of a base is essential; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2]
Performance and Key Considerations
The benzothiophene ring is π-rich, which generally enhances its reactivity in the transmetalation step compared to π-deficient heterocycles like pyridine.[6] However, like many heteroaryl boronic acids, this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing yields.[6][7]
Strategies to Maximize Efficacy:
-
Catalyst/Ligand System: Modern catalyst systems are crucial. Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are highly effective as they promote both the oxidative addition and the reductive elimination steps while stabilizing the palladium catalyst.[8]
-
Base and Solvent: The choice of base and solvent is critical to balance boronic acid activation against protodeboronation. A combination of a strong base like cesium carbonate (Cs₂CO₃) in a solvent system like THF/water is often effective.[9]
-
Anhydrous Conditions: For particularly sensitive substrates, anhydrous conditions using boronate esters (e.g., pinacol esters) can enhance stability and prevent protodeboronation.[7][10]
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the coupling of benzo[b]thiophen-2-ylboronic acid (a close analog) with various aryl halides. These results highlight the high efficiency of the Suzuki-Miyaura reaction for this class of compounds.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromonicotinic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 71 | [9] |
| 3-Amino-5-bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 68 | [9] |
| 3-Bromo-5-nitrosalicylaldehyde | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 56 | [9] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 82 | [1] |
Part 2: Stille and Heck Reactions: A Comparison of Scope and Mechanism
While the Suzuki reaction is the primary application for this compound, understanding its theoretical performance in other cross-coupling reactions is crucial for a complete assessment. The comparison here is less about direct reagent substitution and more about contrasting synthetic strategies.
The Stille Reaction: An Alternative with Caveats
The Stille coupling utilizes organostannane (organotin) reagents instead of boronic acids.
Mechanism: The catalytic cycle is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[11] The key difference lies in the transmetalation step, where the organic group is transferred from a tin atom to the palladium center.
Efficacy Comparison:
-
This compound cannot be used directly. It must first be converted into its corresponding organostannane derivative, adding an extra synthetic step.
-
Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and their byproducts, which are often difficult to remove completely from the final product. This is a significant concern in pharmaceutical development.
-
Reaction Conditions: Stille reactions often do not require a base, and additives like lithium chloride (LiCl) or copper(I) salts can be used to accelerate the reaction.[11]
The Heck Reaction: A Fundamentally Different Pathway
The Heck reaction is not a direct competitor for boronic acids in biaryl synthesis but is a cornerstone for C-C bond formation between an organohalide and an alkene.[12][13]
Mechanism:
-
Oxidative Addition: Similar to the Suzuki and Stille reactions, a Pd(0) catalyst adds to an aryl halide (Ar-X).
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-Ar bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Regeneration: A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[14]
Efficacy Comparison:
-
Incompatible Substrate: this compound is not a substrate for the standard Heck reaction, which requires an alkene coupling partner.
-
Different Product Class: The Heck reaction produces substituted alkenes, not biaryl compounds. Therefore, it serves a completely different synthetic purpose. While there are some palladium-catalyzed reactions that can couple boronic acids with alkenes, they are mechanistically distinct from the classic Heck reaction.[15]
Part 3: Experimental Protocols and Workflow
Trustworthy and reproducible protocols are the foundation of successful synthesis. Below is a detailed, representative protocol for the Suzuki-Miyaura coupling.
Representative Suzuki-Miyaura Protocol
This protocol is adapted from established procedures for coupling heteroaryl boronic acids.[2][9]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) and deionized water (4:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stir bar, and nitrogen/argon source
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Solvent Addition: Add the degassed THF/water (4:1) solvent mixture via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Study Workflow
To objectively compare different cross-coupling conditions, a systematic workflow is essential.
Conclusion and Outlook
For the purpose of synthesizing C(sp²)-C(sp²) coupled products using this compound, the Suzuki-Miyaura reaction is unequivocally the most effective and practical choice. Its high functional group tolerance, operational simplicity, and low toxicity profile make it the gold standard, particularly in a drug development context.
-
Efficacy Summary:
-
Suzuki-Miyaura: Highly effective, direct use of the boronic acid, high yields with optimized conditions. The preferred method.
-
Stille: Not directly applicable. Requires conversion to a toxic organostannane reagent, making it less practical and environmentally unfavorable.
-
Heck: Mechanistically incompatible. Couples aryl halides with alkenes and serves a different synthetic purpose.
-
Future research may focus on developing even more active and stable catalyst systems to further lower catalyst loadings and expand the substrate scope, enabling the synthesis of increasingly complex and sterically hindered molecules derived from the valuable this compound scaffold.
References
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Available at: [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. NIH National Center for Biotechnology Information. Available at: [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]
-
Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. ResearchGate. Available at: [Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH National Center for Biotechnology Information. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). NIH National Center for Biotechnology Information. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Available at: [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. NIH National Center for Biotechnology Information. Available at: [Link]
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Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH National Center for Biotechnology Information. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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validation of biological activity for compounds synthesized using (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
A Senior Application Scientist's Guide to the Validation of Biological Activity for Compounds Synthesized from (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Boronic acids and their derivatives are indispensable building blocks, prized for their stability, low toxicity, and versatile reactivity in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Among these, heterocyclic boronic acids are foundational for creating novel compounds with significant biological potential.[4][5]
This guide focuses on a particularly promising precursor: This compound . The benzo[b]thiophene moiety, a sulfur-containing heterocyclic compound, is a well-established "privileged scaffold" in drug development.[6] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[6][7] The introduction of a chlorine atom at the 5-position can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and target engagement.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an objective comparison of the performance of compounds derived from this specific boronic acid, supported by detailed experimental protocols for validating their biological activity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Comparative Analysis of Biological Activities
Compounds derived from the chloro-benzothiophene scaffold have shown promise across several therapeutic areas. Their efficacy is typically quantified and compared using metrics like the half-maximal inhibitory concentration (IC50) for enzymatic or cytotoxic effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity
The benzo[b]thiophene nucleus is a core feature in numerous compounds designed as anticancer agents.[6][8] Derivatives often function as kinase inhibitors or tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8][9] For instance, certain benzothiophene acrylonitrile analogs have shown potent growth inhibition (GI50) values in the nanomolar range across a wide panel of human cancer cell lines.[8][10]
Table 1: Comparative Cytotoxicity of Benzothiophene Derivatives in Cancer Cell Lines
| Compound Class | Representative Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Benzothiophene Acrylonitriles | Analog 6: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel | 21.1 - 98.9 nM (GI50) | [8][10] |
| 5-Hydroxybenzothiophene Hydrazides | Compound 16b | U87MG (Glioblastoma) | Low µM range (IC50) | [9] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (Liver) | 67.04 µM (EC50) | [11] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 (Colon) | 63.74 µM (EC50) | [11] |
Note: The data presented are for structurally related benzothiophene derivatives to provide a benchmark for compounds synthesized from this compound.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[12][13] Acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA), demonstrating the scaffold's potential in combating resilient bacterial strains.[7]
Table 2: Comparative Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Representative Compound | Pathogen | Activity (MIC) | Reference |
| Hydrazide-hydrazones | Compound 5f | E. coli | 2.5 mg/mL | [13] |
| Hydrazide-hydrazones | Compound 5f | K. pneumoniae | 2.5 mg/mL | [13] |
| Hydrazide-hydrazones | Compound 5c | B. subtilis | 2.5 mg/mL | [13] |
| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | Compound 10 | C. albicans | High Activity | [14] |
Note: The specific MIC values for derivatives of this compound would need to be determined experimentally following the protocols outlined below.
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases.[15] Key therapeutic strategies involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the suppression of inflammatory signaling pathways such as NF-κB.[16][17] Benzothiophene derivatives have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in cellular models of inflammation.[11][18]
Table 3: Comparative Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound Class | Assay | Model System | Key Result | Reference |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide Production | LPS-induced RAW 264.7 Macrophages | Significant reduction in NO | [11] |
| Thiophene Derivatives | Inhibition of Pro-inflammatory Cytokines | LPS-induced BV-2 Microglial Cells | IC50 values of 79.5 and 98.5 µM for NO inhibition | [17] |
Experimental Validation Protocols
The following protocols are foundational for validating the biological activity of newly synthesized compounds. The choice of each assay is grounded in its ability to provide quantitative, reproducible data on specific cellular or biochemical processes relevant to the targeted disease state.
Workflow for Biological Activity Validation
This diagram outlines the logical flow from a synthesized compound to a validated lead candidate.
Caption: The NF-κB signaling pathway and a potential point of inhibition by novel compounds.
Conclusion
This compound stands out as a highly valuable starting material for the synthesis of novel bioactive compounds. The inherent pharmacological potential of the benzothiophene core, combined with the electronic modifications afforded by the chloro-substituent, provides a fertile ground for discovering next-generation therapeutics. [6][7]The successful validation of these compounds hinges on a systematic and logical progression through well-established in vitro assays. By employing the robust protocols for cytotoxicity, antimicrobial susceptibility, and anti-inflammatory activity detailed in this guide, researchers can generate the high-quality, reproducible data necessary to identify promising lead candidates and advance them through the drug discovery pipeline. The ultimate goal is to translate the synthetic versatility of this unique building block into tangible therapeutic solutions.
References
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- "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.
- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- The antimicrobial activity assay results for compounds 2-16.
- A Comparative Analysis of the Cytotoxic Effects of Functionalized Benzothiophene Deriv
- The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism. PubMed.
- A study of the antimicrobial activity of selected synthetic and n
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid
The Imperative of Proper Chemical Disposal
Boronic acids are a cornerstone of modern organic synthesis, particularly in the Nobel Prize-winning Suzuki coupling reaction. However, their utility in discovery chemistry is matched by the potential hazards they pose if not handled and disposed of with the utmost care. Improper disposal can lead to environmental contamination, adverse health effects, and significant regulatory penalties. This guide serves as a definitive resource for the responsible management of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid waste.
Hazard Identification: Understanding the Risks
Based on data for similar compounds, this compound should be handled as a substance that is:
Therefore, all waste containing this compound, whether in solid form or in solution, must be treated as hazardous waste.
Immediate Safety Protocols: A Foundation of Prevention
Before beginning any work that will generate this compound waste, it is crucial to have a disposal plan in place.
-
Engineering Controls: All handling and preparation of waste should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible.[2][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Eye Protection: Safety goggles with side-shields or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a complete chemical suit may be necessary.[1]
-
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound.
Proper segregation is the first and most critical step in a compliant waste management program.
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Avoid Commingling: Never mix boronic acid waste with other chemical waste streams unless explicitly directed to do so by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent dangerous chemical reactions.[6]
The integrity and labeling of the waste container are paramount for safe storage and transport.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, leak-proof lid.[7]
-
Accurate Labeling: The container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Harmful")
-
For solutions, list all solvents and their approximate concentrations.
-
The date of waste accumulation.
-
Designated and secure storage of hazardous waste is a regulatory requirement.
-
Accumulation Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Filling Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion of contents.[7]
Final disposal must be handled by certified professionals.
-
Institutional EHS: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[6] They will have established procedures and relationships with certified hazardous waste disposal facilities.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national regulations.[5]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6][8]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data Summary
While specific disposal limits for this compound are not defined, general principles for laboratory hazardous waste provide a framework for safe management.
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's total volume. | [7] |
| Aqueous Waste for Drain Disposal | Not recommended; requires explicit permission from local authorities and is generally for very small quantities of dilute, non-hazardous materials. | [6][8] |
| PPE Standard (Eyes) | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. | [5][10] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
References
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- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- PubChem. (n.d.). N-2-Thiophen-2-Yl-Acetamide Boronic Acid.
- European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information.
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Operational Safety Guide: Personal Protective Equipment for Handling (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety. This document is structured to explain not just what to do, but why each step is critical for mitigating risk.
Hazard Identification: A Risk-Informed Approach
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many boronic acid derivatives, is an irritant. Its physical form as a solid powder introduces a significant risk of airborne exposure if not handled correctly.
The primary hazards are identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] A Safety Data Sheet (SDS) for a closely related analogue, (5-Methylbenzo[b]thiophen-2-yl)boronic acid, provides a clear hazard profile that should be conservatively applied to the 5-chloro derivative.[3]
Table 1: GHS Hazard Profile
| Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
|---|
|
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H315: Causes skin irritation.[2][4][5] H319: Causes serious eye irritation.[2][4][5] H335: May cause respiratory irritation.[2][4][5] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Causality Behind the Hazards:
-
Skin Irritation (H315): Direct contact with the solid or its solutions can lead to redness, itching, and inflammation. The causality lies in the chemical's ability to disrupt the skin's natural barrier.
-
Eye Irritation (H319): The fine particulate nature of the compound makes it a significant hazard to the eyes. Contact can cause serious and potentially lasting damage.
-
Respiratory Irritation (H335): Inhalation of the powder is a primary exposure route.[6] The particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5][6]
Core Directive: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of airborne dust requires a complete seal around the eyes.
-
Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[7]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or when there is a risk of splashing (e.g., during dissolution), a full-face shield should be worn over chemical safety goggles.[8]
Skin and Body Protection
Your first line of defense is to prevent any direct contact with the chemical.
-
Gloves: Nitrile gloves are the standard recommendation for handling boronic acids.[9] Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove using the proper technique, wash your hands, and don a new pair. Never wear contaminated gloves outside the immediate work area.[10]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[9] This protects your skin and personal clothing from accidental spills.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[7]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary method for mitigating inhalation risks.[11] However, certain tasks require an additional layer of protection.
-
Required for Weighing/Transfer: Any procedure that can generate dust, particularly weighing the solid compound, must be performed in a chemical fume hood or a ventilated balance enclosure. If these are not available, a NIOSH-approved N95 respirator is mandatory to prevent inhalation.[9]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, logical workflow is essential for safety. The following diagram and steps outline the validated procedure for handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
